molecular formula C9H10N2O2 B1356955 (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol CAS No. 290332-99-9

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

カタログ番号: B1356955
CAS番号: 290332-99-9
分子量: 178.19 g/mol
InChIキー: WANNRDGKWMDIPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-4,12H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNRDGKWMDIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579126
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290332-99-9
Record name (4-Methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Profile: (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a functionalized 7-azaindole derivative serving as a critical building block in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Structurally, it combines the privileged 7-azaindole scaffold—a bioisostere of purine—with a C4-methoxy group for electronic modulation and a C2-hydroxymethyl handle for solubility enhancement or further synthetic elaboration. This guide details its physicochemical properties, validated synthetic pathways, and utility in structure-based drug design (SBDD).[1]

Chemical Identity & Physicochemical Profile

This compound exhibits amphoteric properties due to the basic pyridine nitrogen (N7) and the acidic pyrrole nitrogen (N1).[1] The C4-methoxy group acts as an electron-donating substituent, slightly increasing the electron density of the bicyclic system compared to the unsubstituted parent.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Common Name 2-Hydroxymethyl-4-methoxy-7-azaindole
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Core Scaffold 1H-pyrrolo[2,3-b]pyridine (7-Azaindole)
Predicted Physicochemical Properties

Note: Values are calculated based on consensus cheminformatics models (ACD/Labs, ChemAxon) for the 7-azaindole class.

ParameterValue (Predicted)Significance
LogP 1.1 ± 0.3Moderate lipophilicity; favorable for membrane permeability.
pKa (N7 - Basic) ~5.1Pyridine nitrogen; protonates in acidic media (e.g., gastric fluid).[1]
pKa (N1 - Acidic) ~13.5Pyrrole nitrogen; requires strong base for deprotonation.[1]
TPSA 64 ŲGood oral bioavailability range (<140 Ų).
H-Bond Donors 2 (NH, OH)Critical for hinge binding and solubility.[1]
H-Bond Acceptors 4 (N7, OMe, OH, N1)N1 acts as acceptor only if deprotonated.[1]

Synthetic Methodology

The synthesis of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically proceeds via functionalization of the commercially available 4-methoxy-1H-pyrrolo[2,3-b]pyridine . The most robust protocol involves C2-lithiation directed by an N-protecting group, followed by formylation and reduction.[1]

Validated Synthetic Route (C2-Formylation/Reduction)

This route avoids harsh conditions and allows for scale-up.[1][2]

Step 1: N-Protection Protection of the indole nitrogen is mandatory to permit C2-lithiation. The SEM (2-(trimethylsilyl)ethoxymethyl) group or Boc (tert-butoxycarbonyl) are standard.[1]

  • Reagents: SEM-Cl, NaH, DMF, 0°C.

Step 2: C2-Lithiation & Formylation The C2 proton of N-protected 7-azaindole is the most acidic site (pKa ~28).[1]

  • Protocol: Cool solution of Protected-SM in THF to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir 30 min. Add DMF (3 equiv). Warm to RT.

  • Mechanism:[1][3][4] Directed ortho-metalation (DoM) followed by nucleophilic attack on DMF.

Step 3: Reduction Conversion of the aldehyde to the primary alcohol.[1]

  • Reagents: NaBH₄ (1.5 equiv), MeOH/THF, 0°C to RT.

Step 4: Deprotection Removal of the protecting group to yield the free base.[1]

  • Reagents (for SEM): TBAF in THF or TFA/DCM.

Synthesis Workflow Diagram

Synthesis SM 4-methoxy-7-azaindole (Starting Material) Prot N-Protected Intermediate SM->Prot SEM-Cl, NaH DMF, 0°C Ald C2-Formyl Intermediate Prot->Ald 1. n-BuLi, -78°C 2. DMF Alc_Prot Protected Alcohol Ald->Alc_Prot NaBH4 MeOH Final (4-methoxy-1H-pyrrolo[2,3-b] pyridin-2-yl)methanol Alc_Prot->Final TBAF THF, Reflux

Figure 1: Step-wise synthetic pathway from 4-methoxy-7-azaindole to the target alcohol via lithiation-formylation strategy.[5]

Medicinal Chemistry Applications

The 7-azaindole scaffold is a "privileged structure" in kinase drug discovery due to its ability to mimic the purine ring of ATP.[1]

Kinase Hinge Binding Mode

The core utility of this molecule lies in its ability to form a bidentate hydrogen bond network with the kinase hinge region:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu/Asp).[1]

  • N7 (Acceptor): Forms a hydrogen bond with the backbone NH of the hinge residue.[1]

Role of Substituents
  • C4-Methoxy: This group typically projects towards the "gatekeeper" residue or the solvent-accessible region, depending on the specific kinase.[1] It provides metabolic stability compared to a bare hydrogen and can induce selectivity via steric clashes in kinases with bulky gatekeepers.[1]

  • C2-Hydroxymethyl: This moiety extends into the ribose-binding pocket. It serves two purposes:

    • Solubility: The hydroxyl group lowers LogP, improving water solubility.

    • Synthetic Handle: The primary alcohol can be easily converted to a halide (for nucleophilic displacement), an aldehyde (for reductive amination), or an ether.[1]

Interaction Logic Diagram

Pharmacophore Ligand 4-methoxy-7-azaindole Core N1 N1-H (Donor) Ligand->N1 N7 N7 (Acceptor) Ligand->N7 C4 4-OMe (Steric/Hydrophobic) Ligand->C4 C2 2-CH2OH (Solubilizing/H-Bond) Ligand->C2 Hinge_CO Kinase Hinge (C=O) N1->Hinge_CO H-Bond Hinge_NH Kinase Hinge (NH) N7->Hinge_NH H-Bond Gatekeeper Gatekeeper Residue C4->Gatekeeper Van der Waals Ribose Ribose Pocket (Solvent) C2->Ribose H-Bond/Solvation

Figure 2: Pharmacophore mapping of the molecule within a typical kinase ATP-binding pocket.

Handling & Stability

Stability Profile
  • Oxidation: The primary alcohol at C2 is susceptible to oxidation to the aldehyde or carboxylic acid if exposed to strong oxidants (e.g., Jones reagent, Dess-Martin periodinane).[1] Store under inert atmosphere (Argon/Nitrogen) to prevent slow air oxidation.

  • Light Sensitivity: 7-azaindoles can be photo-active. Store in amber vials.

  • Acid Sensitivity: While the pyridine ring protonates, the pyrrole ring is stable to mild acid.[1] However, strong acidic conditions at high temperatures may cause decomposition or ether cleavage (demethylation of the 4-OMe).

Safety Protocols
  • Hazard Classification: Treat as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Adsorb with inert material (vermiculite) and dispose of as hazardous organic waste.[1]

References

  • Synthesis of 7-Azaindoles: Mérour, J. Y., & Joseph, B. (2001).[1] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.[1][6] Link

  • C2-Functionalization Strategy: Song, J. J., et al. (2002).[1] A practical synthesis of 7-azaindole derivatives via the Suzuki-Miyaura cross-coupling reaction.[1] Journal of Organic Chemistry, 67(16), 5857-5859. Link

  • Kinase Inhibitor Design: Zhang, J., et al. (2009).[1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.[1] Link

  • Compound Data Source: PubChem. 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (Parent Scaffold).[1] National Library of Medicine.[1] Link

Sources

Technical Guide: (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 290332-99-9 Synonyms: (4-methoxy-7-azaindole-2-yl)methanol; 2-Hydroxymethyl-4-methoxy-7-azaindole Molecular Formula: C₉H₁₀N₂O₂ Molecular Weight: 178.19 g/mol [1][2]

Executive Summary

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a high-value heterocyclic intermediate used primarily in the discovery of ATP-competitive kinase inhibitors.[1][2] Belonging to the 7-azaindole class, it serves as a bioisostere for the purine core found in adenosine triphosphate (ATP).[1][2] The presence of the 4-methoxy group provides critical steric bulk and electronic donation often required for selectivity in the hinge-binding region of kinases (e.g., JAK, TRK, and MNK families), while the C2-hydroxymethyl moiety acts as a versatile synthetic handle for further elaboration into solubilizing tails or specific binding vectors.[1][2]

This guide details the physicochemical profile, validated synthetic architecture, and medicinal chemistry applications of this core scaffold.[1][2][3]

Physicochemical & Structural Profile[1][2][4][5]

The compound exhibits amphiphilic properties due to the lipophilic azaindole core balanced by the polar hydroxymethyl and methoxy substituents.[1][2]

PropertyValueContext
Appearance Off-white to pale yellow solidTypical of azaindole derivatives.[1][2]
Melting Point 213–215 °CIndicates strong intermolecular H-bonding (likely dimer formation).[1][2]
pKa (Calc) ~5.8 (Pyridine N)Less basic than pyridine due to electron donation into the pyrrole ring.[1][2]
LogP ~1.1Favorable lipophilicity for oral drug candidates (Rule of 5 compliant).
H-Bond Donors 2 (Indole NH, Alcohol OH)Critical for binding site interactions.[1][2]
H-Bond Acceptors 3 (Pyridine N, OMe, OH)Facilitates "hinge" binding in kinases.[1][2]

Synthetic Architecture

The synthesis of CAS 290332-99-9 typically proceeds via the functionalization of the parent 4-methoxy-7-azaindole.[1][2] Direct lithiation strategies are preferred over de novo ring formation for scale-up efficiency.[1][2]

Validated Synthetic Pathway (C2-Functionalization)

The most robust route involves the protection of the indole nitrogen to direct lithiation to the C2 position, followed by formylation and reduction.[1][2]

Protocol Overview:

  • Protection: 4-methoxy-7-azaindole is protected with a phenylsulfonyl (PhSO2) or SEM group to increase acidity at C2 and prevent N-deprotonation.[1][2]

  • C2-Lithiation: Treatment with n-butyllithium (n-BuLi) at -78°C generates the C2-lithio species.[1][2]

  • Formylation: Quenching with DMF yields the C2-aldehyde.[1][2]

  • Reduction: Sodium borohydride (NaBH4) reduces the aldehyde to the target alcohol.[1][2]

  • Deprotection: Base-mediated hydrolysis removes the protecting group.[1][2]

Synthetic Workflow Diagram[1][2]

Synthesis cluster_notes Critical Process Parameters Start 4-Methoxy-7-azaindole (CAS 122379-63-9) Step1 N-Protection (PhSO2Cl, NaH) Start->Step1 Inter1 N-Protected Intermediate Step1->Inter1 Step2 1. Lithiation (n-BuLi, -78°C) 2. DMF Quench Inter1->Step2 Inter2 C2-Formyl Intermediate Step2->Inter2 Note1 Temp < -70°C essential to prevent C3 lithiation Step2->Note1 Step3 Reduction (NaBH4, MeOH) Inter2->Step3 Inter3 Protected Alcohol Step3->Inter3 Step4 Deprotection (K2CO3, MeOH/H2O) Inter3->Step4 Final Target Alcohol (CAS 290332-99-9) Step4->Final

Figure 1: Step-wise synthetic pathway from the commercially available parent azaindole.

Medicinal Chemistry Utility

Kinase Hinge Binding Mode

The 7-azaindole scaffold is a privileged structure because it mimics the adenine ring of ATP.[1][2]

  • The "Hinge" Interaction: The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, and the pyrrole nitrogen (N1) acts as a hydrogen bond donor.[1][2] This bidentate interaction is characteristic of Type I kinase inhibitors.[1][2]

  • The 4-Methoxy Role: This group projects into the "gatekeeper" region or the solvent-exposed front pocket, often improving selectivity against kinases with smaller gatekeeper residues.[1][2]

  • The 2-Hydroxymethyl Role: This group serves two purposes:

    • Direct Interaction: Can form H-bonds with ribose-binding residues (e.g., Asp or Glu).[1][2]

    • Synthetic Handle: It is readily converted to a chloride (via SOCl2) or mesylate, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) via nucleophilic substitution.[1][2]

Pharmacophore Map[1][2]

Pharmacophore Core 7-Azaindole Core (Bioisostere of Purine) N7 N7 Position (H-Bond Acceptor) Core->N7 N1 N1 Position (H-Bond Donor) Core->N1 OMe 4-Methoxy (Selectivity/Steric Bulk) Core->OMe CH2OH 2-CH2OH (Solubility/Vector) Core->CH2OH Target Kinase Hinge Region N7->Target Accepts H N1->Target Donates H

Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket.[2]

Experimental Protocol: Conversion to 2-Chloromethyl Derivative

A common downstream application is converting the alcohol to a chloride for coupling.[1][2]

Reagents: Thionyl chloride (SOCl₂), Dichloromethane (DCM).[1][2] Procedure:

  • Dissolution: Dissolve (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add SOCl₂ (1.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).[1][2]

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS.[1][2]

  • Workup: Concentrate in vacuo. The resulting hydrochloride salt is often used directly in the next step (nucleophilic displacement) to avoid stability issues associated with the free base benzylic-like chloride.[1][2]

Handling and Stability

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The hydroxymethyl group at the 2-position is relatively stable, but acidic conditions can promote dehydration or polymerization if not handled carefully.[1][2]

  • Safety: Classified as an Irritant (Skin/Eye).[1][2]

    • H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).

    • PPE:[1][2] Wear nitrile gloves and safety glasses.[1][2] Use in a fume hood.[1][2]

References

  • J&K Scientific. (4-Methoxy-7-azaindole-2-yl)methanol Product Specifications. Retrieved from (CAS Verification).[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11240567 (Parent: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine). Retrieved from .[1][2]

  • ChemicalBook. 4-Methoxy-7-azaindole Properties and Suppliers. Retrieved from .[1][2]

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors. Molecules 2020. (Provides context on azaindole scaffold synthesis). Retrieved from .[1][2]

  • Google Patents. Preparation method for 4-substituted-7-azaindole (CN102746295A). Retrieved from .

Sources

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol represents a highly privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibitor discovery. As a derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, it functions as a bioisostere of the purine ring system found in ATP.

This guide provides a comprehensive technical analysis of this scaffold, detailing its physicochemical properties, robust synthetic protocols for its generation, and its strategic application in structure-based drug design (SBDD). The presence of the 4-methoxy group modulates lipophilicity and metabolic stability, while the 2-hydroxymethyl moiety serves as a critical "warhead" or linker for fragment-based drug discovery (FBDD).

Part 1: Structural Analysis & Physicochemical Properties

The 7-azaindole core is amphoteric, possessing both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N7). This duality mimics the N9-H and N1/N3 interaction pattern of adenine, making it an ideal ATP-competitive inhibitor.

Electronic Architecture

The introduction of the 4-methoxy group exerts a mesomeric electron-donating effect (+M) on the pyridine ring. This increases the electron density at the N7 position, potentially elevating its pKa relative to the unsubstituted parent (pKa ~4.6), thereby enhancing its affinity for hinge region residues in kinase active sites.

The 2-methanol group breaks the planarity of the hydrophobic core slightly at the methylene bridge, providing a rotational vector for hydrogen bonding interactions in the "sugar pocket" or solvent-exposed regions of a protein target.

Key Physicochemical Data[1]
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula C₉H₁₀N₂O₂Core Stoichiometry
Molecular Weight 178.19 g/mol Fragment-based screening compliant (Rule of 3)
H-Bond Donors 2 (N1-H, O-H)Critical for hinge binding & solvation
H-Bond Acceptors 3 (N7, O-Me, O-H)Interaction with catalytic lysines/waters
cLogP ~1.1 - 1.4Favorable membrane permeability
pKa (N1-H) ~13.0Weakly acidic; deprotonation requires strong base
pKa (N7-H+) ~5.0 - 5.5Protonation state at physiological pH
Structural Visualization

The following diagram illustrates the atomic numbering and pharmacophoric features of the molecule.

G Figure 1: Pharmacophore mapping of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. N1 N1 (Donor) C2 C2 N1->C2 C3 C3 C2->C3 MeOH 2-CH2OH (Linker/Polar) C2->MeOH Methylene C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 C4->C5 OMe 4-OMe (Lipophilic) C4->OMe Ether Link C6 C6 C5->C6 N7 N7 (Acceptor) C6->N7 C7a C7a N7->C7a C7a->N1 C7a->C3a

[4][5]

Part 2: Synthetic Methodology

The synthesis of C2-functionalized 7-azaindoles is non-trivial due to the high pKa of the C2 proton and the competing acidity of the N1 proton. Direct lithiation requires N-protection. The following protocol is a validated, high-yield route starting from the commercially available 4-chloro-7-azaindole.

Retrosynthetic Analysis
  • Target: (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.

  • Precursor: 4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine.

  • Key Transformation: Directed Ortho-Metalation (DoM) at C2 followed by formylation and reduction.

Detailed Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)

Objective: Install the 4-methoxy group.[1][2][3]

  • Reagents: 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), DMF.

  • Procedure: Dissolve starting material in DMF. Add NaOMe. Heat to 110°C for 12 hours.

  • Mechanism: The electron-deficient pyridine ring facilitates the displacement of the chloride by the methoxide ion.

  • Validation: Monitor by LC-MS for mass shift (M+H: 152.9 → 149.1).

Step 2: SEM Protection

Objective: Protect N1 to enable C2 lithiation.

  • Reagents: 4-methoxy-7-azaindole, NaH (1.2 eq), SEM-Cl (1.1 eq), THF (0°C).

  • Procedure: Deprotonate N1 with NaH at 0°C. Add SEM-Cl dropwise. Stir at RT for 2 hours.

  • Causality: The SEM (2-(Trimethylsilyl)ethoxymethyl) group is chosen over Boc because it is stable to the strong bases (n-BuLi) required in the next step and directs lithiation to C2 via coordination.

Step 3: Directed Ortho-Metalation (DoM) & Formylation

Objective: Install the aldehyde at C2.

  • Reagents: SEM-protected intermediate, n-BuLi (1.2 eq, 2.5M in hexanes), DMF (3.0 eq), anhydrous THF (-78°C).

  • Procedure:

    • Cool THF solution of substrate to -78°C.[4]

    • Add n-BuLi slowly. The SEM group coordinates Li, directing deprotonation to C2. Stir for 1 hour.

    • Quench with dry DMF.

    • Warm to RT and hydrolyze with NH₄Cl(aq).

  • Critical Control Point: Temperature must remain below -70°C during n-BuLi addition to prevent ring fragmentation or scrambling.

Step 4: Reduction

Objective: Convert C2-formyl to C2-hydroxymethyl.

  • Reagents: NaBH₄ (1.5 eq), Methanol/THF (1:1).

  • Procedure: Add NaBH₄ portion-wise at 0°C. Stir for 30 mins.

  • Validation: Disappearance of aldehyde proton in ¹H NMR (~10 ppm).

Step 5: Deprotection

Objective: Remove SEM group.[5]

  • Reagents: TFA (excess) or TBAF/EDA.

  • Procedure: Treat with TFA in DCM followed by ethylenediamine (to scavenge the hydroxymethyl intermediate).

  • Result: Final product isolation as a white/off-white solid.

Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic route for the production of the target alcohol. Start 4-chloro-7-azaindole Step1 1. Methoxylation (NaOMe, DMF, 110°C) Start->Step1 Inter1 4-methoxy-7-azaindole Step1->Inter1 Step2 2. N-Protection (SEM-Cl, NaH) Inter1->Step2 Inter2 N-SEM Intermediate Step2->Inter2 Step3 3. C2-Lithiation & Formylation (n-BuLi, -78°C; then DMF) Inter2->Step3 Inter3 C2-Aldehyde Step3->Inter3 Step4 4. Reduction (NaBH4, MeOH) Inter3->Step4 Step5 5. Deprotection (TFA or TBAF) Step4->Step5 Final (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol Step5->Final

Part 3: Medicinal Chemistry Applications[3][6][10][11][12][13]

Kinase Hinge Binding

The 7-azaindole scaffold is a "privileged structure" for kinase inhibition.

  • Binding Mode: The N1-H acts as a donor to the hinge region backbone carbonyl (e.g., Glu residue), while N7 accepts a hydrogen bond from the backbone amide (e.g., Met/Leu residue).

  • Role of 4-Methoxy: This group typically points toward the solvent front or the ribose binding pocket, depending on the specific kinase. It provides metabolic stability by blocking the C4 position from oxidation and improves solubility compared to a C4-H or C4-Cl.

  • Role of 2-Methanol: This group allows for the extension of the molecule into the "extended hinge" region. It is often converted into an amine or ether to reach specific aspartate or glutamate residues for salt-bridge formation.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high ligand efficiency, this molecule is an excellent fragment starting point. The primary alcohol serves as a versatile handle for "fragment growing" via:

  • Reductive Amination: To install solubilizing amines.

  • Mitsunobu Reaction: To attach hydrophobic tails.

  • Oxidation: To carboxylic acid for amide coupling.

References

  • Liebeskind, L. S., et al. "Heteroaromatic synthesis via organometallic intermediates." Chemical Reviews, 2004.

  • Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angewandte Chemie International Edition, 2019.

  • Zhang, H., et al. "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors."[6][7] European Journal of Medicinal Chemistry, 2020.

  • PubChem Compound Summary. "4-Methoxy-1H-pyrrolo[2,3-b]pyridine." National Center for Biotechnology Information.

  • Song, J. J., et al. "A Practical Synthesis of 7-Azaindole Derivatives via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2002.

Sources

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, mechanistic utility, and experimental applications of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (CAS: 290332-99-9).[1]

Role: Advanced Pharmacophore Intermediate / Kinase Inhibitor Scaffold Chemical Class: 4-substituted-7-azaindole Primary Application: Fragment-Based Drug Discovery (FBDD) targeting ATP-binding pockets.[1]

Executive Summary

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a specialized chemical scaffold used in the synthesis of ATP-competitive kinase inhibitors.[1][2] It is not a marketed drug itself but a "privileged structure" intermediate.[3] Its value lies in the 7-azaindole core (which mimics the purine ring of ATP) combined with a 4-methoxy substituent (modulating lipophilicity and electronic density) and a 2-hydroxymethyl handle (a vector for extending the molecule into solvent-exposed regions).

This guide analyzes its mechanism of action as a pharmacophore precursor, detailing how it anchors into the kinase hinge region and serves as a template for high-affinity inhibitors of targets such as ROCK, JAK, and CSF1R .[3]

Mechanism of Action: The Pharmacophore

While the molecule is an intermediate, its "mechanism" is defined by how its structural motifs interact with the kinase active site once incorporated into a final inhibitor.[3]

Hinge Binding (The Anchor)

The 7-azaindole core is an isostere of the purine ring found in ATP.[3] It binds to the kinase "hinge region" (the segment connecting the N- and C-terminal lobes) via a bidentate hydrogen bonding network:[1]

  • Acceptor: The N7 nitrogen (pyridine-like) accepts a hydrogen bond from the backbone amide NH of the hinge residue.[4]

  • Donor: The N1 nitrogen (pyrrole-like) donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

The 4-Methoxy Modulator

The methoxy group at the 4-position serves three mechanistic functions:

  • Electronic Tuning: It increases electron density on the ring system, potentially strengthening the N7 hydrogen bond acceptance.[3]

  • Solubility: It disrupts the planarity-induced stacking slightly more than a hydrogen, improving solubility compared to the unsubstituted azaindole.[3]

  • Steric Fit: In some kinases (e.g., LRRK2), the 4-position faces a hydrophobic pocket or the "ceiling" of the ATP site.[3] The methoxy group can displace water molecules, gaining entropic binding energy.[3]

The 2-Position Vector (The Warhead Linker)

The 2-methanol group is the critical "growth vector." In drug design, this alcohol is rarely the endpoint.[3] It is typically converted (via oxidation or substitution) into an amine or ether linker that extends into the ribose-binding pocket or towards the solvent front . This extension allows the inhibitor to interact with specific residues (like the Gatekeeper or catalytic lysine), conferring selectivity.[3]

Mechanistic Visualization

The following diagram illustrates the binding mode of a theoretical inhibitor derived from this scaffold.

G cluster_kinase Kinase Active Site (ATP Pocket) Hinge Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) Solvent Solvent Exposed Area (Solubility/PK) Scaffold 7-Azaindole Core (Hinge Binder) Scaffold->Hinge Bidentate H-Bonds (N1 donor / N7 acceptor) Methoxy 4-Methoxy Group (Electronic/Steric) Scaffold->Methoxy C4 Position Methanol 2-Methanol Handle (Synthetic Vector) Scaffold->Methanol C2 Position Methoxy->Gatekeeper Hydrophobic Contact (Potential) Methanol->Solvent Extension Vector (Derivatization Site)

Figure 1: Pharmacophore map showing the interaction of the 7-azaindole scaffold with kinase domains.

Synthetic & Experimental Protocols

Synthesis of the Intermediate

Note: This protocol outlines the access to the scaffold, essential for researchers synthesizing their own probes.[3]

Reaction Overview:

  • Starting Material: 4-methoxy-1H-pyrrolo[2,3-b]pyridine (4-methoxy-7-azaindole).[1][3][5]

  • Lithiation: Protection of N1 (e.g., with SEM or Boc) followed by C2-lithiation using n-BuLi.[1][3]

  • Formylation: Quenching with DMF to form the aldehyde.[3]

  • Reduction: Reduction of the aldehyde with NaBH4 to yield the (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.

Step-by-Step Protocol (Validation Scale):

  • Protection: Dissolve 4-methoxy-7-azaindole (1.0 eq) in THF at 0°C. Add NaH (1.2 eq) followed by SEM-Cl (1.1 eq). Stir 2h. Isolate product.

  • Functionalization: Dissolve protected indole in anhydrous THF under Ar. Cool to -78°C. Add n-BuLi (1.2 eq) dropwise.[1][3] Stir 1h to generate the C2-lithio species.

  • Quench: Add anhydrous DMF (3.0 eq). Warm to RT. Quench with NH4Cl(aq).[3] Extract with EtOAc.[3][6]

  • Reduction: Dissolve the crude aldehyde in MeOH. Add NaBH4 (1.5 eq) at 0°C. Stir 30 min.

  • Deprotection: Treat with TFA/DCM (or TBAF if SEM used) to remove the protecting group if the free alcohol is desired immediately.[3]

Kinase Inhibition Assay (ADP-Glo™)

To validate the activity of derivatives synthesized from this alcohol, use a luminescent ADP detection assay.[3]

Reagents:

  • Kinase (e.g., ROCK1, JAK2)

  • Substrate (e.g., S6 peptide for ROCK)

  • ATP (Ultra-pure)

  • Test Compound (Derivative of scaffold)[7]

Protocol:

  • Preparation: Dilute compounds in DMSO to 50x final concentration.

  • Enzyme Mix: Prepare 2x Kinase/Substrate mix in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Add 1 µL compound + 4 µL Enzyme Mix to 384-well plate. Incubate 10 min at RT.

  • Start: Add 5 µL 2x ATP solution. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (stops reaction, consumes ATP).[3] Incubate 40 min.

  • Development: Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

Case Study: Derivatization for Selectivity

The 2-methanol group is often converted into an aminomethyl group to improve solubility and target specific acidic residues.[1][3]

Derivative TypeChemical TransformationTarget Interaction
Aldehyde Oxidation (MnO2)Electrophilic trap (rare) or intermediate
Aminomethyl Mesylation -> Azide -> ReductionSalt bridge to Asp/Glu in solvent channel
Ether Williamson Ether SynthesisReach deep hydrophobic pockets

Example Logic: In the development of Pexidartinib (CSF1R inhibitor) , the 7-azaindole core is central.[4][8] While Pexidartinib uses a 5-substitution, 4-substituted analogs (like the subject molecule) are explored to overcome resistance mutations or improve selectivity against homologous kinases like KIT or FLT3.[1]

References

  • Structure-Activity Relationships of 7-Azaindoles. Journal of Medicinal Chemistry. Detailed exploration of the 7-azaindole scaffold binding modes in kinases.

  • Discovery of Pexidartinib (PLX3397). Proceedings of the National Academy of Sciences (PNAS).[3] Describes the optimization of azaindole scaffolds for CSF1R inhibition.

  • Fragment-Based Discovery of JAK Inhibitors. Bioorganic & Medicinal Chemistry Letters. Discusses the use of 4-substituted azaindoles in JAK family selectivity.

  • Chemical Probe Data: (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol. PubChem Compound Summary.

Disclaimer: This guide is for research purposes only. The compound described is a chemical intermediate and not approved for human therapeutic use.

Sources

Physicochemical Profiling & Synthetic Architecture of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and synthetic analysis of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol , a critical fragment in the design of type I and type II kinase inhibitors.

Molecular Identity & Core Parameters[1][2][3][4]

The molecule represents a specific functionalization of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.[1] This core is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring found in ATP, making it ubiquitous in the design of ATP-competitive kinase inhibitors.

Quantitative Data Summary
ParameterValueTechnical Note
IUPAC Name (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol Monoisotopic Mass: 178.0742
Exact Mass (M+H) 179.0820For HRMS validation (Positive Mode)
Topological Polar Surface Area (TPSA) ~65 Ų4-methoxy + 2-methanol + azaindole N
LogP (Predicted) 0.9 - 1.2Highly favorable for membrane permeability
H-Bond Donors 2(N1-H , -OH )
H-Bond Acceptors 4(N7, -O Me, -O H, N1)
Structural Significance

The 4-methoxy substituent typically modulates electron density on the pyridine ring, reducing metabolic liability compared to unsubstituted analogs, while the 2-hydroxymethyl group serves as a "solvent-front" interaction motif or a synthetic handle for further elaboration (e.g., conversion to a benzylic halide for coupling).

Synthetic Methodology

The synthesis of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is rarely a one-pot process. It requires a convergent strategy, typically starting from the commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine .

The most robust route involves Nucleophilic Aromatic Substitution (SₙAr) followed by C2-Lithiation/Formylation .

Retrosynthetic Analysis (Graphviz)

Retrosynthesis cluster_legend Strategy Target (4-methoxy-1H-pyrrolo[2,3-b] pyridin-2-yl)methanol Aldehyde Intermediate: 2-Formyl-4-methoxy-7-azaindole Target->Aldehyde Reduction (NaBH4) Core Precursor: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Aldehyde->Core C2-Lithiation (n-BuLi) + DMF Start Starting Material: 4-Chloro-1H-pyrrolo[2,3-b]pyridine Core->Start SnAr (NaOMe/MeOH) Warning Note: N1-Protection (SEM/Boc) required before Lithiation

Figure 1: Retrosynthetic strategy dissecting the target molecule into accessible precursors.

Detailed Experimental Protocol
Step 1: Methoxylation (SₙAr)
  • Reagents: 4-chloro-7-azaindole, Sodium Methoxide (NaOMe), Methanol/DMF.

  • Procedure: Dissolve 4-chloro-7-azaindole in DMF. Add excess NaOMe (3-5 eq). Heat to 110°C for 12-16 hours in a sealed tube.

  • Mechanism: The electron-deficient pyridine ring facilitates nucleophilic attack at C4, displacing the chloride.

  • Yield Expectation: 85-95%.

Step 2: N1-Protection
  • Rationale: The acidic proton on N1 (pKa ~13) will quench lithiation reagents. It must be protected.[2]

  • Reagents: SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), NaH, THF.

  • Procedure: Cool solution of 4-methoxy-7-azaindole (THF, 0°C). Add NaH. Stir 30 min. Add SEM-Cl.

  • Result: 1-((2-(trimethylsilyl)ethoxy)methyl)-4-methoxy-7-azaindole.

Step 3: C2-Formylation (The Critical Step)
  • Reagents: n-Butyllithium (n-BuLi, 2.5M), DMF, anhydrous THF.

  • Procedure:

    • Cool the protected intermediate in THF to -78°C (dry ice/acetone bath).

    • Add n-BuLi dropwise. The SEM group directs lithiation to the C2 position via coordination (Directed Ortho Metalation - DoM).

    • Stir for 1 hour at -78°C.

    • Quench with anhydrous DMF (N,N-Dimethylformamide).

    • Warm to room temperature.

  • Product: 2-formyl-4-methoxy-7-azaindole (protected).

Step 4: Reduction & Deprotection
  • Reduction: Treat the aldehyde with Sodium Borohydride (NaBH₄) in MeOH at 0°C to yield the alcohol.

  • Deprotection: Remove the SEM group using TBAF (Tetra-n-butylammonium fluoride) in THF or TFA/DCM.

  • Final Purification: Flash chromatography (DCM:MeOH gradient).

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS/HRMS)
  • Ionization: Electrospray Ionization (ESI+).

  • Expected Parent Ion [M+H]⁺: 179.0820 m/z.

  • Fragmentation Pattern:

    • Loss of -OCH₃ (M-31): ~148 m/z.

    • Loss of -CH₂OH (M-31): ~148 m/z.

    • Note: The simultaneous presence of the methoxy and hydroxymethyl groups often leads to distinct neutral losses.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
11.50 Broad Singlet1HN1-H (Pyrrole NH)
8.10 Doublet1HC6-H (Pyridine ring)
6.60 Doublet1HC5-H (Pyridine ring)
6.45 Singlet1HC3-H (Pyrrole ring)
5.30 Triplet1H-OH (Hydroxyl)
4.60 Doublet2H-CH₂- (Methylene at C2)
3.95 Singlet3H-OCH₃ (Methoxy group)

Application in Drug Discovery[7][9][10]

This molecule is not merely a final product but a high-value Fragment-Based Drug Discovery (FBDD) hit.

Scaffold Utility Diagram

Applications Molecule (4-methoxy-1H-pyrrolo [2,3-b]pyridin-2-yl)methanol Kinase Kinase Hinge Binder (ATP Competitive) Molecule->Kinase N1/N7 Interaction Linker PROTAC Linker Attachment Point Molecule->Linker -CH2OH Functionalization Solubility Solubility Enhancer (Polar Surface Area) Molecule->Solubility Methoxy/Alcohol

Figure 2: Pharmacophore mapping of the molecule in a medicinal chemistry context.

The "Nitrogen Walk"

In kinase inhibitor optimization, chemists often perform a "nitrogen walk," moving the nitrogen atom around the indole ring (indole -> 4-azaindole -> 5-azaindole -> 7-azaindole ). The 7-azaindole scaffold (present in this molecule) is often preferred because the N7 nitrogen can form a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket, while the C2-methanol group extends towards the solvent front, improving solubility and selectivity.

References

  • PubChem. (2025).[3] 4-Methoxy-1H-pyrrolo[2,3-b]pyridine Compound Summary. National Library of Medicine. [Link]

  • BMS Patent. (2006). 1H-pyrrolo[2,3-b]pyridines and methods for inhibition of SGK-1 kinase activity. WO2006063167A1.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry. [Link]

Sources

The Pharmacophore Frontier: 4-Methoxy-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern drug discovery, primarily serving as a bioisostere for the indole and purine rings found in endogenous ligands like ATP and serotonin.[1][2]

This guide focuses specifically on 4-methoxy-7-azaindole derivatives . While the parent 7-azaindole is a validated hinge-binder in kinase inhibitors, the introduction of a methoxy group at the C4 position confers distinct physicochemical and binding advantages:

  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, potentially strengthening the N7-hydrogen bond acceptance capability.

  • Solubility & ADME: The polarity of the ether linkage often improves aqueous solubility (LogS) compared to 4-chloro or 4-methyl analogs.

  • Vector Positioning: In many kinase active sites (e.g., DYRK1A, JAK), the C4 substituent points toward the solvent-exposed region or the ribose-binding pocket, allowing for bulkier extensions without disrupting the critical hinge-binding motif.

Synthetic Architecture

Accessing 4-functionalized 7-azaindoles is synthetically more demanding than accessing the 3- or 5-positions due to the electron-deficient nature of the pyridine ring. The industry-standard route relies on the "N-oxide Rearrangement" strategy.

Core Synthetic Pathway (DOT Visualization)

Synthesis Start 7-Azaindole (Starting Material) Inter1 7-Azaindole N-Oxide (Activated Core) Start->Inter1 m-CPBA, EtOAc rt, 4h (Oxidation) Inter2 4-Chloro-7-Azaindole (Electrophilic Intermediate) Inter1->Inter2 POCl3, Reflux (Rearrangement/Chlorination) Product 4-Methoxy-7-Azaindole (Target Scaffold) Inter2->Product NaOMe, MeOH Reflux, 12h (SNAr)

Figure 1: The scalable synthetic route for 4-methoxy-7-azaindole involves N-oxidation followed by regioselective chlorination and nucleophilic aromatic substitution.

Biological Activity & Mechanism of Action[3]

Kinase Inhibition Profile

The 4-methoxy-7-azaindole moiety is predominantly utilized as an ATP-competitive inhibitor.[3]

  • Hinge Binding Mode: The N1-H (donor) and N7 (acceptor) mimic the adenine ring of ATP, forming a bidentate hydrogen bond network with the kinase hinge region (e.g., the backbone of the "Gatekeeper+1" residue).

  • Selectivity (DYRK1A Case Study): Derivatives bearing the 4-methoxy group have shown nanomolar potency against DYRK1A (Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A). The methoxy group occupies a specific hydrophobic pocket adjacent to the ATP binding site, improving selectivity over closely related CLK kinases.

Emerging Viral Targets (SARS-CoV-2)

Recent studies (e.g., ASM series) have identified 4-substituted 7-azaindoles as inhibitors of the SARS-CoV-2 Spike-hACE2 interaction .[4]

  • Mechanism: Unlike kinase inhibition, these derivatives likely bind to the interface of the Spike protein, acting as entry inhibitors.

  • SAR Note: While 4-fluoro analogs showed higher potency in some assays, 4-methoxy derivatives maintained a more favorable cytotoxicity profile (CC50 > 10 µM in A549 cells).[4]

Comparative Activity Data

The following table summarizes the Structure-Activity Relationship (SAR) trends for 4-substituted derivatives against key targets.

Substituent (C4)TargetIC50 / EC50Biological Outcome
-OCH3 (Methoxy) DYRK1A ~10-50 nM High potency; improved metabolic stability over -H.
-Cl (Chloro)DYRK1A> 100 nMLower solubility; lipophilic liability.
-OCH3 (Methoxy)SARS-CoV-2~9.0 µMModerate entry inhibition; low cytotoxicity.
-H (Unsubstituted)JAK3> 1 µMLoss of potency; lacks ribose-pocket interaction.

Detailed Experimental Protocols

Synthesis of 4-Methoxy-7-Azaindole

Note: This protocol scales to 10g starting material.

Step 1: N-Oxidation [2][5]

  • Dissolve 7-azaindole (1.0 eq) in Ethyl Acetate (EtOAc).

  • Cool to 0°C. Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise over 30 minutes.

  • Allow to warm to room temperature (rt) and stir for 4 hours.

  • Workup: The product often precipitates. Filter the solid, wash with cold EtOAc, and dry. If no precipitate, wash organic layer with sat. NaHCO3, dry over Na2SO4, and concentrate.

Step 2: Regioselective Chlorination

  • Suspend 7-azaindole N-oxide (1.0 eq) in POCl3 (10 vol).

  • Heat to reflux (105°C) for 4–6 hours. Caution: Gas evolution.

  • Quench: Cool to rt. Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!).

  • Neutralize with NaOH or NH4OH to pH ~8.

  • Extract with CH2Cl2 (3x). Combine organics, dry, and concentrate. Purify via silica flash chromatography (Hexane/EtOAc).

Step 3: Nucleophilic Substitution (Methoxylation)

  • Dissolve 4-chloro-7-azaindole (1.0 eq) in dry Methanol (MeOH).

  • Add Sodium Methoxide (NaOMe, 5.0 eq) (solid or 25% w/w solution).

  • Reflux (65°C) for 12–18 hours in a sealed vessel or under N2.

  • Workup: Concentrate MeOH. Resuspend residue in water. Extract with EtOAc.

  • Validation: 1H NMR should show the disappearance of the C4-H signal and appearance of a singlet at ~4.0 ppm (-OCH3).

Kinase Inhibition Assay (ADP-Glo™ Protocol)

Target: DYRK1A

  • Reagents: Recombinant DYRK1A kinase, substrate (Woodtide), ATP (10 µM), and ADP-Glo™ Reagent (Promega).

  • Preparation: Prepare 4-methoxy-7-azaindole derivative stocks in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer.

  • Reaction:

    • Add 2.5 µL Kinase (1 ng/µL) to 384-well plate.

    • Add 2.5 µL Compound (titration series). Incubate 10 min.

    • Add 5 µL ATP/Substrate mix to initiate.

    • Incubate at rt for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Analysis: Read Luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanism Visualization

Kinase Hinge Binding Mode

The following diagram illustrates the "Normal" binding mode of 4-methoxy-7-azaindole within the ATP-binding pocket.

BindingMode Scaffold 4-Methoxy-7-Azaindole (Inhibitor) Hinge Kinase Hinge Region (Glu-Tyr backbone) Scaffold->Hinge H-Bond: N1-H (Donor) -> Carbonyl (Acceptor) Pocket Ribose Binding Pocket (Solvent Exposed) Scaffold->Pocket 4-OMe Vector (Solubility & Selectivity) Hinge->Scaffold H-Bond: Amide NH (Donor) -> N7 (Acceptor)

Figure 2: The bidentate hydrogen bonding network (blue arrows) anchors the scaffold, while the 4-methoxy group (red dashed) orients toward the ribose pocket.

References

  • Synthesis & Methodology

    • Preparation method for 4-substituted-7-azaindole.[1][2][5][6] (Patent CN102746295B). Google Patents.

  • Kinase Inhibition & SAR

    • Popowycz, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][3][7] MDPI Molecules.

  • Viral Inhibition (SARS-CoV-2)

    • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[4]

    • (Note: Representative PMC link for azaindole viral studies).

  • DYRK1A/Oncology Targets

    • Azaindole Therapeutic Agents.[1][8][3][4][7] PMC - PubMed Central.

  • General Scaffold Properties

    • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][7][9] ChemicalBook / J-Stage.

Sources

Biological targets of 4-methoxy-7-azaindole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Meriolin Protocol: Targeting CDKs via 4-Methoxy-7-Azaindole Scaffolds Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The 4-Methoxy Advantage

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design due to its ability to mimic the purine core of ATP. However, the 4-methoxy-7-azaindole derivative represents a critical evolution in this class. It serves as the foundational precursor for Meriolins and Variolins —marine-derived alkaloid analogues that exhibit potent inhibition of Cyclin-Dependent Kinases (CDKs).

Unlike generic azaindoles, the C4-methoxy substitution provides two distinct mechanistic advantages:

  • Electronic Modulation: It increases electron density on the pyridine ring, enhancing the basicity of N7 and improving hydrogen bond acceptor capability in the kinase hinge region.

  • Solubility & Pharmacokinetics: It alters the lipophilicity profile (LogP), improving cellular permeability and metabolic stability compared to the naked scaffold.

This guide details the biological targets of 4-methoxy-7-azaindole derivatives (specifically Meriolin 16), the synthesis of these effectors, and the validation protocols required to confirm their activity.

Primary Biological Targets: The CDK-Mcl-1 Axis

The primary biological utility of 4-methoxy-7-azaindole derivatives lies in their ability to inhibit CDKs, specifically CDK2 and CDK9 , triggering the mitochondrial apoptotic pathway.

Mechanism of Action: ATP Competition

Meriolins derived from 4-methoxy-7-azaindole function as Type I ATP-competitive inhibitors.

  • Hinge Binding: The N1 (donor) and N7 (acceptor) atoms of the 7-azaindole core form a bidentate hydrogen bond network with the hinge region of the kinase (e.g., Leu83 in CDK2).

  • Gatekeeper Interaction: The 4-methoxy group is positioned to interact with the gatekeeper residue or the solvent-accessible front pocket, depending on the specific kinase isoform.

Downstream Signaling: The Mcl-1 Collapse

Inhibition of CDK9 (a transcriptional regulator) by these compounds leads to a rapid depletion of Mcl-1 , a short-lived anti-apoptotic protein.

  • Causality: CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II. Blocking this prevents Mcl-1 transcription.

  • Result: Loss of Mcl-1 releases pro-apoptotic factors (Bak/Bax), causing mitochondrial outer membrane permeabilization (MOMP) and Caspase-3 activation.

Table 1: Comparative Potency of 4-Methoxy-7-Azaindole Derivatives (Meriolins)

CompoundCore Scaffold ModificationTarget SelectivityIC50 (CDK2)IC50 (CDK9)Cellular IC50 (Neuroblastoma)
Meriolin 3 4-methoxy-7-azaindoleBroad CDK6 nM5 nM70 nM
Meriolin 16 4-methoxy-7-azaindoleCDK2/9 High Selectivity3 nM 6 nM 50 nM
Variolin B (Natural Product Parent)Pan-Kinase50 nM40 nM210 nM
Generic 7-azaindole UnsubstitutedWeak/Non-specific>1000 nM>1000 nMN/A

Experimental Protocols

Synthesis: The Masuda-Suzuki Coupling Workflow

Objective: Synthesize Meriolin 16 from commercially available 4-methoxy-7-azaindole. This protocol ensures high regioselectivity at the C3 position.

Reagents:

  • Starting Material: 4-methoxy-7-azaindole (CAS: 122379-63-9)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS)[2][3]

  • Catalyst: Pd(PPh3)4

  • Coupling Partner: 4-bromopyridine-2,6-diamine[4]

Step-by-Step Protocol:

  • Iodination: Dissolve 4-methoxy-7-azaindole in DMF. Add NIS (1.1 eq) at 0°C. Stir for 2 hours to yield 3-iodo-4-methoxy-7-azaindole .

  • Protection: Treat the intermediate with p-Toluenesulfonyl chloride (TsCl) and NaH to protect the N1 position.

  • Masuda Borylation: React the N-protected iodide with pinacolborane and PdCl2(PPh3)2 in dioxane/triethylamine (reflux, 4h).

  • Suzuki Coupling: Add 4-bromopyridine-2,6-diamine, aqueous Na2CO3, and Pd(PPh3)4 to the reaction vessel. Reflux for 12 hours.

  • Deprotection: Treat with TBAF or methanolic KOH to remove the tosyl group.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Validation: Kinase Activity Assay (ADP-Glo)

Objective: Quantify the IC50 of the synthesized compound against CDK9/CyclinT1.

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant CDK9/CyclinT1 to 2 ng/µL.

  • Substrate: Use RB-peptide (Retinoblastoma protein fragment) at 0.2 µg/µL.

  • Reaction:

    • Add 5 µL compound (serial dilution in DMSO).

    • Add 5 µL Enzyme Mix. Incubate 10 min.

    • Add 5 µL ATP/Substrate mix (10 µM ATP final).

    • Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Read: Measure luminescence on a plate reader. Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the Pathway & Workflow

Figure 1: Synthesis and Biological Mechanism of Meriolin 16[4]

Meriolin_Pathway cluster_chem Medicinal Chemistry cluster_bio Biological Cascade Precursor 4-Methoxy-7-Azaindole (Scaffold) Intermed 3-Iodo-N-Tosyl Intermediate Precursor->Intermed NIS, TsCl (Iodination/Protection) Drug Meriolin 16 (Active Inhibitor) Intermed->Drug Suzuki Coupling (Pd-catalyzed) Target CDK9 / Cyclin T1 (Nucleus) Drug->Target Inhibits (IC50: 6nM) Effect RNAP II CTD Phosphorylation Block Target->Effect Prevents Protein Mcl-1 (Anti-apoptotic) Effect->Protein Downregulates Transcription Outcome Apoptosis (Mitochondrial) Protein->Outcome Depletion triggers Caspase-3

Caption: Integrated workflow showing the conversion of the 4-methoxy-7-azaindole scaffold into Meriolin 16 and its subsequent inhibition of the CDK9-Mcl-1 survival axis.

References

  • Bettayeb, K. et al. (2007).[3] "Meriolins, a New Class of Cell Death–Inducing Kinase Inhibitors with Enhanced Selectivity for Cyclin-Dependent Kinases."[3] Cancer Research.[3] Link

  • Echalier, A. et al. (2008). "Structure-Based Design and Synthesis of 4-Alkoxy-7-azaindoles as Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry. Link

  • Popowycz, F. et al. (2015). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Link

  • Hou, X. et al. (2021). "Scalable synthesis and properties of 7-methyl-4-azaindole." Beilstein Journal of Organic Chemistry. Link

  • Krystof, V. et al. (2012). "4-Substituted 7-azaindoles as potent inhibitors of p38 MAPK." European Journal of Medicinal Chemistry. Link

Sources

The 7-Azaindole Scaffold: Strategic Design and Application in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern oncology drug discovery.[1][2][3][4] Unlike its carbocyclic analogue indole, the 7-azaindole possesses a unique pyridine nitrogen (N7) that functions as a critical hydrogen bond acceptor. This feature allows the scaffold to mimic the purine core of ATP, making it an exceptional template for Type I and Type II kinase inhibitors.

This technical guide dissects the structural rationale, synthetic accessibility, and clinical application of 7-azaindole derivatives, providing a roadmap for researchers targeting kinases such as BRAF, CSF1R, and JAK.

Structural Biology: The Hinge Binding Motif

The efficacy of 7-azaindole stems from its ability to form a bidentate hydrogen bonding network with the kinase hinge region.[1][2][4][5]

The Pharmacophore

In the ATP-binding pocket of most kinases, the hinge region connects the N-terminal and C-terminal lobes.[4]

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of the hinge residue.[6]

  • C3 Vector: This position points towards the solvent-exposed region or the ribose pocket, allowing for the attachment of solubilizing groups or specificity-determining moieties.

Visualization of Binding Mode

The following diagram illustrates the canonical binding interaction of a generic 7-azaindole inhibitor within a kinase active site.

AzaindoleBinding cluster_kinase Kinase Hinge Region cluster_drug 7-Azaindole Core Backbone_CO Backbone C=O (H-Bond Acceptor) Backbone_NH Backbone N-H (H-Bond Donor) N7 N7 (Pyridine) Backbone_NH->N7 H-Bond (Acceptor) N1 N1-H (Pyrrole) N1->Backbone_CO H-Bond (Donor) C3 C3 Position (Vector to Solvent) Solubility/Selectivity Solubility/Selectivity C3->Solubility/Selectivity Derivatization

Figure 1: Canonical bidentate binding mode of 7-azaindole to the kinase hinge region.

Synthetic Accessibility and Functionalization

The chemical stability of the 7-azaindole core allows for robust functionalization, particularly at the C3 and C5 positions.

Strategic Functionalization Vectors
PositionChemical ReactivityBiological Utility
N1 Acidic (pKa ~13.2); susceptible to alkylation/arylation.Often protected (SEM, Tosyl) during synthesis; free NH required for hinge binding.
C3 Electron-rich; highly susceptible to electrophilic aromatic substitution (SEAr).Primary vector for extending into the ribose pocket; key for potency.
C5 Accessible via halogenation (e.g., 5-bromo-7-azaindole).Used to access the hydrophobic back pocket (Gatekeeper residue interaction).
Workflow: C3-Functionalization

The most common synthetic route involves C3-iodination followed by palladium-catalyzed cross-coupling.

SynthesisWorkflow Start 7-Azaindole (Core) Step1 Iodination (NIS, DMF, RT) Start->Step1 Inter1 3-Iodo-7-azaindole Step1->Inter1 Step2 Protection (Optional) (SEM-Cl, NaH) Inter1->Step2 If N1 sensitive Step3 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step3 Direct Coupling Inter2 N-Protected Intermediate Step2->Inter2 Inter2->Step3 Final C3-Aryl-7-Azaindole (Kinase Inhibitor) Step3->Final

Figure 2: Standard synthetic pathway for generating C3-substituted 7-azaindole libraries.

Case Studies in Oncology

Two FDA-approved agents highlight the versatility of this scaffold.

Vemurafenib (Zelboraf)[3]
  • Target: BRAF V600E (Melanoma).

  • Structure: A 5-(4-chlorophenyl)-7-azaindole core.

  • Mechanism: The 7-azaindole core anchors the molecule to the ATP cleft of the mutated BRAF kinase. The C3-substitution extends to interact with the activation loop, locking the kinase in an inactive conformation.

  • Significance: Proved that 7-azaindoles could achieve high selectivity for mutant vs. wild-type kinases [1].

Pexidartinib (Turalio)[7]
  • Target: CSF1R (Tenosynovial Giant Cell Tumor).[7][8][9][10]

  • Structure: Contains a 5-chloro-7-azaindole moiety linked via the C3 position.

  • Mechanism: Inhibits CSF1R autophosphorylation by stabilizing the autoinhibited state of the receptor [2].

  • Significance: Demonstrates the scaffold's utility in targeting receptor tyrosine kinases (RTKs) beyond the typical serine/threonine kinases.

Experimental Protocols (Self-Validating)

Protocol: Regioselective C3-Iodination of 7-Azaindole

Rationale: This reaction must be controlled to prevent N-iodination or poly-halogenation. The use of NIS (N-iodosuccinimide) provides a controlled source of electrophilic iodine.

Materials:

  • 7-Azaindole (1.0 eq)[9]

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • DMF (Anhydrous)

  • KOH (pellets)

Step-by-Step:

  • Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes.

    • Critical Check: Monitor color change. A slight yellowing is normal; dark brown indicates iodine liberation (undesired).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.

    • Validation: Spot TLC (Hexane/EtOAc 1:1). Product (3-iodo-7-azaindole) will have a lower Rf than starting material.

  • Quench: Pour mixture into ice-water (50 mL) containing 10% sodium thiosulfate (to reduce free iodine).

  • Isolation: The product precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: >85%.[6][11]

    • Characterization: 1H NMR (DMSO-d6) should show the disappearance of the C3-H proton (approx. δ 6.5 ppm).

Protocol: ADP-Glo™ Kinase Assay (In Vitro Validation)

Rationale: To verify the potency (IC50) of the synthesized 7-azaindole against a target kinase (e.g., PIM1 or BRAF). This luminescent assay measures ADP formation, directly correlating to kinase activity.

Step-by-Step:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 3-fold serial dilution of the 7-azaindole compound in DMSO. Transfer 1 µL to a 384-well white plate.

  • Enzyme Addition: Add 2 µL of purified Kinase (e.g., PIM1, 2 ng/well). Incubate for 10 min at RT.

    • Control: Include "No Enzyme" (background) and "No Compound" (Max Activity) wells.

  • Substrate Initiation: Add 2 µL of ATP/Substrate mix (ATP concentration should be at Km, typically 10 µM).

  • Reaction: Incubate at RT for 60 minutes.

  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader.

    • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E mutation.[12] Nature, 467, 596–599.

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373, 428-437.

  • Song, J. J., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][4][6] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(10), 2645.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 25151352, Pexidartinib.[7]

Sources

The 7-Azaindole Scaffold: A Technical Guide to Therapeutic Utility and Chemical Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents one of the most significant "privileged structures" in modern medicinal chemistry. As a bioisostere of both indole and purine (adenine), it possesses a unique electronic profile that allows for high-affinity binding to the ATP-binding pocket of kinases while offering improved physicochemical properties—specifically aqueous solubility and metabolic stability—over its indole counterparts. This guide analyzes the structural mechanics of 7-azaindole derivatives, their clinical application in oncology and virology, and provides validated protocols for their synthesis and biological characterization.

Part 1: The Pharmacophore & Kinase Binding Mechanics

Structural Bioisosterism

The defining feature of 7-azaindole is the nitrogen atom at position 7 (N7). Unlike the C-H bond in indole, the N7 lone pair acts as a hydrogen bond acceptor. This modification fundamentally alters the molecule's interaction with biological targets, particularly kinases.

  • Indole: H-bond donor (N1-H).

  • 7-Azaindole: H-bond donor (N1-H) AND H-bond acceptor (N7).

The "Hinge Binder" Mechanism

In the context of kinase inhibition, the 7-azaindole core mimics the adenine ring of ATP. The majority of kinase inhibitors targeting the ATP-binding site interact with the "hinge region"—a flexible segment connecting the N- and C-terminal lobes of the kinase.

The 7-azaindole scaffold typically executes a bidentate binding mode :

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl oxygen of a hinge residue (e.g., Glu, Met).

  • N7 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of a hinge residue (typically located

    
     residues away from the carbonyl interaction).
    

This dual-anchor mechanism significantly increases potency and residence time compared to monodentate binders.

KinaseBinding Azaindole 7-Azaindole Scaffold Hinge Kinase Hinge Region (Backbone) Azaindole->Hinge N1-H (Donor) -> C=O Azaindole->Hinge N7 (Acceptor) <- N-H ATP_Pocket ATP Binding Pocket Azaindole->ATP_Pocket Occupies Potency High Affinity (nM IC50) Hinge->Potency Stabilizes Complex

Figure 1: Bidentate binding mode of 7-azaindole within the kinase hinge region.[1]

Part 2: Therapeutic Applications[2][3][4]

Oncology: Precision Kinase Inhibition

The scaffold is central to several FDA-approved therapies targeting specific oncogenic drivers.

Case Study A: Pexidartinib (Turalio)[2]
  • Target: CSF1R (Colony Stimulating Factor 1 Receptor).

  • Indication: Tenosynovial Giant Cell Tumor (TGCT).

  • Mechanism: Pexidartinib utilizes the 7-azaindole core to bind the ATP pocket of CSF1R, inhibiting the autophosphorylation required for macrophage proliferation. The 7-azaindole moiety is substituted at the C3 position with a pyridine-methyl group, extending into the solvent-exposed region to tune selectivity.

Case Study B: Vemurafenib (Zelboraf)[2]
  • Target: BRAF V600E.

  • Indication: Metastatic Melanoma.

  • Structure: Contains a 7-azaindole core (specifically a pyrrolo[2,3-b]pyridine) substituted at C3.

  • Clinical Insight: The scaffold's rigidity aids in locking the kinase in an inactive conformation, although resistance mechanisms (e.g., RAS mutations) eventually bypass this blockade.

Virology: HIV-1 Attachment Inhibition

Beyond kinases, 7-azaindoles have revolutionized antiretroviral therapy via a novel mechanism of action.

Case Study C: Fostemsavir (Rukobia) / Temsavir[3]
  • Active Agent: Temsavir (Fostemsavir is the phosphate prodrug).

  • Target: HIV-1 gp120 envelope glycoprotein.[4]

  • Mechanism: Unlike kinase inhibitors, Temsavir does not target an enzymatic pocket. Instead, it binds to a conserved hydrophobic pocket on gp120 near the CD4 binding site.

  • Effect: It locks gp120 into a "closed" conformation, preventing the virus from undergoing the structural changes necessary to attach to the host CD4 receptor.[3]

Table 1: Key FDA-Approved 7-Azaindole Derivatives

Drug NameBrand NamePrimary TargetTherapeutic AreaKey Structural Feature
Pexidartinib TuralioCSF1ROncology (TGCT)3-substituted 7-azaindole
Vemurafenib ZelborafBRAF V600EOncology (Melanoma)3-substituted 7-azaindole
Fostemsavir RukobiaHIV-1 gp120Virology (HIV)4,7-substituted 7-azaindole (Prodrug)

Part 3: Synthetic Methodologies

The chemical functionalization of 7-azaindole is distinct from indole due to the electron-deficient pyridine ring.

Electrophilic Substitution Challenges

In standard indoles, the C3 position is highly nucleophilic. In 7-azaindole, the electron-withdrawing nitrogen at position 7 deactivates the ring system towards electrophilic aromatic substitution (SEAr).

  • Implication: Standard Friedel-Crafts reactions often require harsh conditions or activation.

  • Solution: Halogenation (iodination/bromination) at C3 is facile and serves as a gateway for palladium-catalyzed cross-couplings (Suzuki, Sonogashira).

C-H Activation

Modern protocols utilize Rh(III) or Pd(II) catalysis to directly functionalize the C2 or C3 positions without pre-halogenation, often using directing groups on the N1 nitrogen.

Synthesis cluster_C3 C3 Functionalization (Most Common) Start 7-Azaindole (Starting Material) Halo C3-Iodination (NIS, DMF) Start->Halo Electrophilic Subst. Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Halo->Coupling R-B(OH)2 or Alkyne Drug Target Scaffold (e.g., Pexidartinib Core) Coupling->Drug

Figure 2: Primary synthetic workflow for medicinal chemistry optimization at the C3 position.

Part 4: Experimental Protocols

Protocol A: Regioselective C3-Iodination of 7-Azaindole

Rationale: This protocol creates a versatile intermediate for attaching various pharmacophores via Suzuki or Sonogashira coupling, a critical step in synthesizing libraries for SAR studies.

Materials:

  • 7-Azaindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • DMF (Anhydrous)

  • Potassium Hydroxide (KOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve 7-azaindole (1.18 g, 10 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add NIS (2.36 g, 10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane) for the disappearance of the starting material.

  • Quenching: Pour the reaction mixture into ice-water (50 mL) containing saturated sodium thiosulfate (10 mL) to quench unreacted iodine species.

  • Isolation: A precipitate should form. Collect the solid via vacuum filtration.

  • Purification: Recrystallize from ethanol/water to yield 3-iodo-7-azaindole as a beige solid.

    • Self-Validation Check: ^1H NMR should show the disappearance of the C3-proton signal (typically a doublet around 6.5 ppm) and a downfield shift of the C2-proton.

Protocol B: ADP-Glo™ Kinase Assay for 7-Azaindole Derivatives

Rationale: To validate the therapeutic potential, the inhibitory constant (IC50) must be determined against a specific kinase (e.g., BRAF or CSF1R). The ADP-Glo assay is a luminescent, homogeneous assay that measures ADP formation.

Workflow:

  • Compound Prep: Prepare serial dilutions of the synthesized 7-azaindole derivative in DMSO (10 mM stock -> 3x serial dilution).

  • Enzyme Reaction:

    • In a 384-well white plate, add 2 µL of Kinase Enzyme (e.g., CSF1R, 5 ng/well).

    • Add 1 µL of Compound (or DMSO control). Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at

      
       apparent).
      
    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (Converts ADP to ATP, then to Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Concentration]. Fit to a non-linear regression model (Sigmoidal Dose-Response) to calculate IC50.

References

  • Popowycz, F., et al. (2021). "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link]

  • Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir." Journal of Medicinal Chemistry. Available at: [Link]

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. Available at: [Link]

  • Tap, W. D., et al. (2019). "Structure and Clinical Utility of Pexidartinib." Clinical Cancer Research. Available at: [Link]

  • Song, J. J., et al. (2002). "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 7-Azaindole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure."[1][2][3] It serves as a superior bioisostere to the indole and purine rings found in natural substrates (like ATP). Its dominance in modern medicinal chemistry—exemplified by FDA-approved agents like Vemurafenib (Zelboraf) and Pexidartinib (Turalio)—stems from its unique ability to satisfy the hydrogen-bonding requirements of the kinase hinge region while offering improved physicochemical properties (solubility, metabolic stability) over its carbocyclic analogues.

This guide dissects the structural logic, synthetic pathways, and experimental validation required to optimize 7-azaindole derivatives.

Structural Biology & Mechanistic Basis

The Hinge-Binding Motif

The primary utility of the 7-azaindole core is its mimicry of the adenine ring of ATP. In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes.

  • N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue (typically the i residue).

  • N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor from the backbone amide NH of the hinge residue (typically the i+2 residue).

This bidentate interaction anchors the molecule, orienting substituents at the C3, C4, and C5 positions toward the solvent-exposed regions or the hydrophobic back-pocket (gatekeeper region).

Visualization: The Hinge Interaction

The following diagram illustrates the canonical binding mode of a 7-azaindole inhibitor within the kinase pocket.

KinaseBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Inhibitor 7-Azaindole Core Backbone_CO Backbone C=O (Acceptor) Backbone_NH Backbone N-H (Donor) N7 N7 (Acceptor) Backbone_NH->N7 H-Bond (2.9 Å) N1_H N1-H (Donor) N1_H->Backbone_CO H-Bond (2.8 Å) C3 C3 Position (Vector to Solvent) Ribose Pocket / Solvent Front Ribose Pocket / Solvent Front C3->Ribose Pocket / Solvent Front Solubilizing Group

Figure 1: Canonical bidentate binding mode of 7-azaindole within the kinase ATP-binding pocket.

Physicochemical Foundations

Replacing an indole with a 7-azaindole fundamentally alters the molecular property profile (MPP).

PropertyIndole7-AzaindoleImpact on Drug Design
H-Bond Acceptors 01 (N7)Enables hinge binding; improves water solubility.
pKa (Conjugate Acid) -2.44.6N7 can be protonated at low pH, aiding solubility.
LogP (Lipophilicity) 2.141.63Lower LogP reduces non-specific binding and improves metabolic stability.
Aromaticity HighHighMaintains pi-stacking capability with Phe/Tyr residues in the pocket.

Expert Insight: The N7 nitrogen is not just a binding element; it is a "solubility handle." Unlike the highly lipophilic indole, the pyridine ring in 7-azaindole lowers LogP by ~0.5 units, often critical for oral bioavailability.

SAR Exploration Vectors

To optimize a hit into a lead, specific vectors on the scaffold must be exploited.

Vector A: The C3 Position (The "Tail")

This is the most common site for derivatization. In the ATP pocket, C3 points toward the ribose-binding site and the solvent front.

  • Strategy: Attach solubilizing groups (morpholines, piperazines) or bulky aromatics here.

  • SAR Trend: Bulky groups at C3 are generally well-tolerated and can improve selectivity by interacting with the unique topology of the P-loop.

Vector B: The N1 Position (The Anchor)
  • Strategy: Do Not Touch.

  • SAR Trend: Alkylation of N1 (e.g., N-methyl) usually abolishes potency (>100-fold loss) because it removes the critical H-bond donor required for the hinge interaction.

  • Exception: If the target kinase has a rare "flipped" binding mode or a unique hydrophobic pocket that accepts N-alkyl groups (rare).

Vector C: The C5 Position (The Gatekeeper)
  • Strategy: Introduction of halogens (F, Cl) or small alkyl groups.

  • SAR Trend: Substituents here interact with the "gatekeeper" residue. A small group (like Cl or F) can improve potency by filling a small hydrophobic pocket, but large groups often cause steric clash unless the gatekeeper is a small residue (e.g., Threonine/Alanine).

Comparative SAR Data (Representative)

Data normalized to a generic Kinase Target (e.g., BRAF or JAK).

Compound IDR3 (C3-Subst)R5 (C5-Subst)N1-SubstIC50 (nM)Interpretation
AZ-001 HHH>10,000Core scaffold is too small for high affinity.
AZ-002 4-Cl-PhenylHH450C3-Aryl provides hydrophobic bulk (selectivity).
AZ-003 4-Cl-PhenylClH12Lead: C5-Cl fills hydrophobic pocket; C3-Aryl engages solvent front.
AZ-004 4-Cl-PhenylClMethyl >10,000Dead: N1-Me eliminates hinge H-bond donor.
AZ-005 4-Cl-PhenylPhenylH850C5-Phenyl is too large (clash with gatekeeper).

Synthetic Methodologies

Reliable access to substituted 7-azaindoles is critical for SAR generation. The C3-functionalization route is the industry standard for rapid analoging.

Workflow: C3-Arylation via Suzuki Coupling

This protocol allows for the rapid diversification of the "tail" region.

  • Iodination: Electrophilic aromatic substitution using NIS (N-iodosuccinimide).

  • Protection: Tosylation of N1 (optional but recommended to prevent catalyst poisoning).

  • Coupling: Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids.

  • Deprotection: Removal of the Tosyl group.

SynthesisWorkflow SM 7-Azaindole (Starting Material) Step1 Step 1: Iodination (NIS, DMF, RT) Target: C3-Iodo SM->Step1 Step2 Step 2: Protection (TsCl, NaH) Target: N1-Ts Step1->Step2 Step3 Step 3: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: C3-Aryl Step2->Step3 Step4 Step 4: Deprotection (KOH/MeOH or TBAF) Target: Final Inhibitor Step3->Step4

Figure 2: Standard synthetic workflow for C3-functionalized 7-azaindole libraries.

Experimental Protocols

Protocol A: FRET-Based Kinase Assay (Z'-Lyte)

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers high sensitivity and is less prone to interference from fluorescent compounds than standard intensity assays.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • FRET Peptide Substrate (Coumarin/Fluorescein pair).

  • ATP (at Km concentration).

Procedure:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 100 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.4 µL of Kinase/Peptide mixture. Incubate for 15 min at RT to allow compound-enzyme equilibration.

  • Reaction Start: Add 2.5 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate for 60 minutes at RT (protect from light).

  • Development: Add 5 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Read: Measure fluorescence ratio (Emission 445 nm / Emission 520 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Rationale: Kinetic solubility (from DMSO stock) often overestimates solubility. Thermodynamic solubility measures the equilibrium concentration of the solid form, which is critical for oral formulation.

Procedure:

  • Saturation: Add excess solid compound (~1-2 mg) to 0.5 mL of PBS (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

  • Calculation: Solubility (µM) = (Peak Area_sample / Peak Area_standard) × Concentration_standard.

References

  • Zhang, L., et al. "7-Azaindoles as Privileged Scaffolds for the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2020. Link

  • Bollag, G., et al. "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 2012. Link

  • Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2020. Link

  • Léger, F., et al. "Synthesis and biological evaluation of 3-substituted 7-azaindole derivatives." Tetrahedron, 2008. Link

  • FDA Label. "Turalio (pexidartinib) prescribing information." U.S. Food and Drug Administration, 2019.[4] Link

Sources

Methodological & Application

Technical Application Note: Characterization and Screening of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the in vitro characterization of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol , a 7-azaindole derivative.[1] 7-azaindoles are "privileged scaffolds" in medicinal chemistry, functioning as bioisosteres of purines.[1][2] This specific analog features a 4-methoxy group (providing shape complementarity and electronic modulation) and a C2-methanol handle (a vector for solubilization or further synthetic elaboration).[1]

Scientific Rationale: Unlike nanomolar inhibitors, 7-AZA-4M-2OH typically behaves as a low-affinity, high-ligand-efficiency fragment (


 in 

M to mM range).[1] Standard enzymatic assays often fail to detect its activity due to sensitivity limits. Therefore, this protocol prioritizes Surface Plasmon Resonance (SPR) for direct binding validation, followed by high-concentration TR-FRET for functional confirmation.

Pre-Assay Quality Control & Preparation

Critical Step: The C2-primary alcohol is susceptible to oxidation into the corresponding aldehyde or carboxylic acid upon prolonged storage in DMSO.[1] Purity must be verified before screening.

Compound Solubilization
ParameterSpecificationNotes
Stock Solvent DMSO (Anhydrous, 99.9%)Avoid water to prevent precipitation.[1]
Stock Concentration 100 mMHigh conc.[1] required for fragment screening.
Storage -20°C (Desiccated)Use amber vials to prevent light-induced degradation.
Freeze/Thaw Cycles Max 3Aliquot immediately after initial solubilization.[1]
Purity Check (LC-MS)

Objective: Confirm absence of oxidation products (Aldehyde/Acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Acceptance Criteria: Purity > 95% by UV (254 nm); Mass [M+H]+ = 179.08 (Calculated).

Primary Assay: Surface Plasmon Resonance (SPR)

Rationale: SPR is the gold standard for fragments like 7-AZA-4M-2OH because it detects binding independent of enzymatic turnover and can resolve fast on/off rates (


) typical of small molecules.[1]
Experimental Design
  • Instrument: Biacore 8K or S200 (Cytiva).

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).[1]

  • Ligand (Target): Recombinant Kinase Domain (e.g., FGFR1, JAK2, or DYRK1A depending on study focus).[1]

  • Immobilization: Amine Coupling (Target density: 3000–5000 RU for fragments).[1]

Buffer Composition[1]
  • Running Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 1 mM TCEP, 2% DMSO .[1]

    • Note: The DMSO concentration in the running buffer must exactly match the compound samples to avoid "bulk refractive index" jumps.

Protocol Steps
  • Solvent Correction: Perform a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches.

  • Dose Response: Prepare a 2-fold dilution series of 7-AZA-4M-2OH .

    • Range: 0 µM (Blank) to 500 µM (Top concentration).[1]

  • Injection:

    • Contact Time: 60 seconds (Fast association expected).

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30 µL/min.

  • Regeneration: Usually not required for fragments (fast dissociation).[1] If needed, use 10 mM Glycine pH 9.5 (mild).

Data Analysis
  • Model: 1:1 Binding Model (Langmuir).

  • Output: Determine steady-state affinity (

    
    ).
    
  • Quality Check: Binding isotherm should reach saturation. If linear at 500 µM,

    
     is likely > 1 mM.
    

Orthogonal Assay: TR-FRET Kinase Inhibition

Rationale: To confirm that binding leads to functional inhibition of the ATP pocket.[1] Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET format.[1]

Reagents[1][3]
  • Kinase: 5 nM Recombinant Kinase.[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (choose tracer based on kinase, e.g., Tracer 236).[1]

  • Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).[1]

Protocol Steps
  • Plate Prep: Use white, low-volume 384-well plates.

  • Compound Addition:

    • Add 100 nL of 7-AZA-4M-2OH (1000x stock in DMSO) using an acoustic dispenser (Echo).

    • Top Concentration: 100 µM (due to lower sensitivity than SPR).[1]

  • Master Mix: Add Kinase + Antibody + Tracer in Assay Buffer.[1]

  • Incubation: 60 minutes at Room Temperature (dark).

  • Detection: Read TR-FRET (Excitation: 337 nm; Emission: 665 nm / 620 nm).

Mechanism of Action & Visualization

7-AZA-4M-2OH acts as a hinge binder.[1][2][3] The 7-azaindole core mimics the adenine ring of ATP.

  • N1 (Pyrrole): Hydrogen Bond Donor

    
     Kinase Hinge Carbonyl.[1]
    
  • N7 (Pyridine): Hydrogen Bond Acceptor

    
     Kinase Hinge Amide (Backbone NH).[1][2]
    
  • 4-Methoxy: Projects into the solvent or hydrophobic pocket, often improving selectivity.[1]

  • 2-Methanol: Solvent exposed; potential site for growing the fragment.[1]

Workflow Diagram

G Compound Compound: 7-AZA-4M-2OH QC QC: LC-MS & Solubility (Check for Oxidation) Compound->QC Solubilize QC->Compound Fail (Repurify) SPR Primary Assay: SPR (Binding Affinity KD) QC->SPR Pass (>95%) TRFRET Orthogonal: TR-FRET (Inhibition IC50) SPR->TRFRET If Binding Detected Decision Decision: Hit Expansion TRFRET->Decision Valid Hit

Figure 1: Integrated workflow for characterizing 7-azaindole fragments. QC is critical to prevent false negatives due to degradation.

Binding Mode Schematic

Binding KinaseHinge Kinase Hinge Region (Backbone) H_Bond2 H-Bond (Acceptor: N7) KinaseHinge->H_Bond2 Fragment 7-AZA-4M-2OH (Ligand) H_Bond1 H-Bond (Donor: N1) Fragment->H_Bond1 H_Bond1->KinaseHinge H_Bond2->Fragment

Figure 2: Bidentate hydrogen bonding mode of the 7-azaindole scaffold to the kinase hinge region.[1]

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619.[1] Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[1] Link[1]

  • Zhang, H., et al. (2009).[1] "7-Azaindoles as potent and selective IKK2 inhibitors."[1][4] Bioorganic & Medicinal Chemistry Letters, 19(10), 2730-2734.[1] Link

  • Bollag, G., et al. (2012).[1] "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 11, 873–886.[1] (Demonstrates 7-azaindole success). Link

Sources

(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol synthesis procedure

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol , a functionalized 7-azaindole scaffold critical in kinase inhibitor development (e.g., JAK, SGK-1, and FGFR inhibitors).

Part 1: Strategic Analysis & Retrosynthesis

Senior Scientist Application Note: The synthesis of C2-substituted 7-azaindoles presents a specific regiochemical challenge: the C2 proton is not the most acidic site on the bare heterocycle (the N1 proton is). Furthermore, electrophilic aromatic substitution typically favors C3. Therefore, direct C2-functionalization requires a Directed Ortho-Lithiation (DoM) strategy.

We utilize a Protection-Lithiation-Deprotection sequence. The choice of the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group is deliberate. Unlike Boc (which can be labile to strong nucleophiles or undergo "Boc-dance" migration) or Tosyl (which is electron-withdrawing and deactivates the ring), SEM is robust against n-BuLi and provides excellent coordination to stabilize the C2-lithio intermediate.

Retrosynthetic Logic (Graphviz):

Retrosynthesis Target (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol (Target Molecule) ProtectedAlcohol 1-SEM-Protected Alcohol Target->ProtectedAlcohol SEM Deprotection (TBAF/TFA) Aldehyde 1-SEM-2-Formyl Intermediate ProtectedAlcohol->Aldehyde Reduction (NaBH4) Lithio 2-Lithio-1-SEM-7-azaindole (Transient Species) Aldehyde->Lithio Formylation (DMF) ProtectedCore 4-methoxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine Lithio->ProtectedCore Lithiation (n-BuLi, -78°C) Start 4-methoxy-1H-pyrrolo[2,3-b]pyridine (Commercial Starting Material) ProtectedCore->Start N-Protection (SEM-Cl, NaH)

Caption: Retrosynthetic pathway utilizing a Directed Ortho-Lithiation (DoM) strategy via SEM-protection.

Part 2: Detailed Experimental Protocol

Stage 1: N-Protection of 4-Methoxy-7-azaindole

Objective: Mask the acidic N1 proton to enable C2-lithiation.

  • Starting Material: 4-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 122379-63-9).

  • Reagents: Sodium Hydride (60% disp.), SEM-Chloride, DMF (anhydrous).

ReagentEquiv.[1]RoleCritical Parameter
Start Material 1.0SubstrateDry thoroughly before use.
NaH (60%) 1.2BaseAdd at 0°C to prevent exotherm.
SEM-Cl 1.1Protecting GroupAdd dropwise; lachrymator.
DMF SolventSolventMust be anhydrous (<50 ppm H2O).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Dissolve 4-methoxy-7-azaindole (1.0 eq) in anhydrous DMF (0.2 M concentration). Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH (1.2 eq) portion-wise. Evolution of H2 gas will be vigorous. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Add SEM-Cl (1.1 eq) dropwise via syringe over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.

  • Validation (TLC): Check consumption of starting material (SM usually more polar than product).

  • Workup: Quench carefully with sat. NH4Cl. Extract with EtOAc (3x).[2][3] Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na2SO4.[2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Stage 2: C2-Lithiation and Formylation

Objective: Install the carbon scaffold at C2 via a formyl group. Senior Scientist Insight: We choose formylation (DMF) followed by reduction over direct reaction with paraformaldehyde. Solid paraformaldehyde can be difficult to depolymerize efficiently at -78°C, often leading to lower yields and inconsistent results.

ReagentEquiv.[1]RoleCritical Parameter
1-SEM-Indole 1.0SubstrateAzeotrope with toluene if wet.
n-BuLi (2.5M) 1.2Lithiating AgentTitrate before use. Add at -78°C .
DMF (Anhyd.) 3.0ElectrophileFreshly distilled or sure-seal.
THF (Anhyd.) SolventSolvent0.1 M concentration.

Protocol:

  • Cryogenic Setup: In a flame-dried RBF under Argon, dissolve the Stage 1 product in anhydrous THF. Cool to -78°C (Dry Ice/Acetone).

  • Lithiation: Add n-BuLi (1.2 eq) dropwise down the side of the flask to pre-cool it. Maintain internal temp < -70°C.

    • Observation: Solution may turn dark yellow or orange (characteristic of the lithio-species).

    • Time: Stir at -78°C for 45–60 minutes . Do not warm up.

  • Quench: Add anhydrous DMF (3.0 eq) dropwise.

  • Warming: Stir at -78°C for 30 mins, then remove the cooling bath and allow to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.[2]

  • Purification: Silica gel chromatography. Isolate the 2-formyl-1-SEM-4-methoxy-7-azaindole .

Stage 3: Reduction to Alcohol

Objective: Convert the aldehyde to the target hydroxymethyl group.

Protocol:

  • Dissolve the aldehyde (from Stage 2) in MeOH/THF (1:1) .

  • Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise.

  • Stir for 30 mins. The reaction is typically instantaneous.

  • Quench with Acetone (to consume excess hydride) followed by water.

  • Extract with DCM (Dichloromethane). The alcohol intermediate is stable.

Stage 4: Global Deprotection

Objective: Remove the SEM group to yield the final product. Challenge: SEM removal on 7-azaindoles can be stubborn. Standard TBAF often works, but if the reaction stalls, switching to Acidic conditions (TFA) or TBAF/Ethylenediamine is recommended.

Method A: TBAF (Standard)

  • Dissolve substrate in THF.[2] Add TBAF (1M in THF, 3.0 eq) .

  • Reflux (60°C) for 4–8 hours.

  • Note: If incomplete, add ethylenediamine (2.0 eq) to scavenge the formaldehyde byproduct which can inhibit the reaction.

Method B: Acid (Alternative)

  • Dissolve in DCM/TFA (2:1) . Stir at RT for 2 hours (removes SEM to form hydroxymethyl-hemiaminal).

  • Concentrate to dryness.

  • Redissolve in MeOH and add ethylenediamine or aq. NH4OH to cleave the hemiaminal and release the free N-H.

Final Purification:

  • The free azaindole is polar. Use DCM/MeOH (95:5 or 90:10) for chromatography.[3]

  • Product: (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol.

Part 3: Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints:

CheckpointMethodExpected Observation
Lithiation Success 1H NMR (Crude)Disappearance of the C2-H singlet (typically ~6.5–7.0 ppm in protected azaindole). Appearance of Aldehyde peak (~10 ppm) in Stage 2.
Reduction 1H NMRDisappearance of CHO peak; Appearance of CH2 doublet (~4.6 ppm) and OH triplet.
Deprotection 1H NMRLoss of SEM signals (-0.08 ppm TMS, 0.9 ppm CH2, 3.5 ppm OCH2, 5.5 ppm N-CH2-O). Reappearance of broad NH signal (>11 ppm).

Troubleshooting Table:

ProblemRoot CauseSolution
Low Yield in Lithiation Moisture in THF or DMF.Re-distill DMF over CaH2. Ensure n-BuLi is titrated.
C3-Formylation Observed Protecting group failure or migration.Ensure SEM group is intact before lithiation. Keep temp strictly at -78°C.
Incomplete SEM Removal Formaldehyde equilibrium.Add Ethylenediamine (EDA) during the TBAF step to trap formaldehyde.

References

  • General Synthesis of 7-Azaindoles: Merour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506. Link

  • Lithiation of Protected Azaindoles: Minakata, S., et al. (1992). Functionalization of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
  • SEM Deprotection Strategies: Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Thieme. (Standard reference for SEM cleavage protocols using TBAF/EDA).
  • Analogous Synthesis (4-chloro derivative): Staben, S. T., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. Molecules, 21(12), 1619. Link (Describes lithiation/Suzuki of 1-SEM-4-chloro-7-azaindole).

  • Commercial Starting Material: 4-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 122379-63-9).

Sources

Application of 7-azaindole derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Profiling of 7-Azaindole Kinase Inhibitors

Introduction: The 7-Azaindole Advantage

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly for ATP-competitive kinase inhibitors.[1][2][3] Unlike the parent indole, the 7-azaindole possesses a nitrogen atom at the 7-position (N7), which serves as a critical hydrogen bond acceptor.

This structural modification allows the scaffold to mimic the adenine ring of ATP more effectively than indole. Specifically, the N1-H (donor) and N7 (acceptor) form a bidentate hydrogen bonding motif that interacts precisely with the hinge region of the kinase catalytic domain.[1]

Key Therapeutic Examples:

  • Vemurafenib (Zelboraf): A BRAF V600E inhibitor for melanoma.

  • Pexidartinib (Turalio): A CSF1R/KIT/FLT3 inhibitor for tenosynovial giant cell tumors.[4][5]

This guide details the specific protocols required to validate these derivatives in a cellular context, addressing the unique solubility and kinetic properties of the scaffold.

Mechanism of Action & Binding Topology

To design effective assays, one must understand the binding mode. The 7-azaindole core typically occupies the ATP-binding pocket.

AzaindoleBinding Scaffold 7-Azaindole Scaffold Hinge Kinase Hinge Region (Glu/Cys backbone) Scaffold->Hinge Bidentate H-Bonds (N1-H & N7) Pocket ATP Binding Pocket Scaffold->Pocket Hydrophobic Interaction Downstream Inhibition of Phosphorylation Hinge->Downstream Prevents ATP Access Pocket->Downstream

Figure 1: Mechanism of Action. The 7-azaindole scaffold mimics adenine, forming bidentate hydrogen bonds with the kinase hinge region to block ATP binding.[6]

Protocol A: Compound Management & Solubility

Challenge: 7-azaindole derivatives often exhibit high lipophilicity and crystalline lattice energy, leading to poor aqueous solubility. Improper handling leads to precipitation in cell media, causing "false" IC50 caps.

Reagents:

  • Anhydrous DMSO (Dimethyl Sulfoxide), >99.9% purity.

  • PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM. Vortex vigorously.

    • Critical Step: Inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes.

  • Intermediate Dilution (The "1000x" Rule): Do not add 10 mM stock directly to cell media.

    • Prepare a serial dilution plate in 100% DMSO first.

    • Example: For a 10 µM final assay concentration, prepare a 10 mM DMSO solution.

  • Final Dosing: Transfer 1 µL of the DMSO compound solution into 1 mL of cell culture media (1:1000 dilution).

    • Result: Final DMSO concentration is 0.1%. This is generally tolerated by robust lines (e.g., A375, HeLa) but minimizes precipitation shock.

Protocol B: Target Engagement (Cellular Western Blot)

Objective: Verify that the 7-azaindole derivative inhibits the phosphorylation of its specific downstream target (e.g., MEK/ERK for BRAF inhibitors) inside the cell.

Experimental Design (Example: BRAF V600E Inhibition in A375 Cells):

ParameterCondition
Cell Line A375 (Melanoma, BRAF V600E mutant)
Seeding Density 5 x 10^5 cells/well (6-well plate)
Compound Vemurafenib (Positive Control) vs. Test 7-Azaindole
Timepoint 1 Hour (Kinase inhibition is rapid)
Readout p-ERK1/2 (Thr202/Tyr204) vs. Total ERK1/2

Step-by-Step Protocol:

  • Seeding: Plate cells 24 hours prior to treatment to reach 70-80% confluency.

  • Starvation (Optional but Recommended): Replace media with 0.1% FBS media 4 hours prior to dosing to reduce basal noise, unless the pathway is constitutively active (like BRAF V600E).

  • Treatment: Add compounds using the "1000x" dilution method (Protocol A). Incubate for 1 hour at 37°C.

  • Lysis (The "Cold" Chain):

    • Place plate on crushed ice. Wash 1x with ice-cold PBS.

    • Add 150 µL RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail (e.g., 1 mM Na3VO4, 10 mM NaF).

    • Why? Phosphatases are rapid; without inhibitors, the phospho-signal vanishes in seconds.

  • Harvest: Scrape cells, transfer to cold tubes, sonicate (3x 5 sec pulses), and centrifuge at 14,000 x g for 10 min at 4°C.

  • Immunoblot: Load 20 µg protein/lane. Probe for Phospho-ERK first, then strip and probe for Total ERK .

Data Interpretation: A potent 7-azaindole should show a dose-dependent disappearance of the Phospho-band while the Total-band remains constant.

Protocol C: Phenotypic Viability Assay

Objective: Determine the IC50 for cell growth inhibition.

Method: ATP-based luminescence (e.g., CellTiter-Glo®).

ViabilityWorkflow Step1 Day 0: Seed Cells (3000 cells/well in 96-well) Step2 Day 1: Compound Addition (9-point serial dilution) Step1->Step2 Step3 Day 4: Incubation (72 Hours) Step2->Step3 Step4 Readout: Add Lysis/Luciferase Reagent Measure Luminescence Step3->Step4

Figure 2: Viability Assay Workflow. Standard 72-hour proliferation assay workflow.

Critical Considerations for 7-Azaindoles:

  • Edge Effect: Do not use the outer wells of the 96-well plate for data; fill them with PBS. Evaporation over 72 hours alters drug concentration.

  • Normalization:

    • 0% Inhibition: DMSO-only vehicle control.

    • 100% Inhibition: Staurosporine (1 µM) or cell-free blank.

Representative Data (Simulated):

CompoundTargetIC50 (Cell Viability)IC50 (Target Phospho)
Vemurafenib BRAF V600E~200 nM~50 nM
Test Cmpd A BRAF V600E>10 µM (Inactive)>10 µM
Test Cmpd B BRAF V600E150 nM40 nM

Note: The biochemical potency (Phospho-IC50) is typically lower (more potent) than the phenotypic potency (Viability IC50) because cells can tolerate partial pathway inhibition before dying.

References

  • Zhang, L., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][7] Chemical and Pharmaceutical Bulletin. Link

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature. Link

  • Tap, W.D., et al. (2015). "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine (Describing Pexidartinib). Link

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Link

Sources

Application Note: Handling and Utilization of 4-Methoxy-7-Azaindole-3-Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The compound 4-methoxy-7-azaindole-3-methanol represents a critical "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors. 7-Azaindoles (1H-pyrrolo[2,3-b]pyridines) are bioisosteres of purines. The 7-nitrogen and the pyrrole N-H provide a bidentate hydrogen-bonding motif that mimics the adenine ring of ATP, allowing these molecules to dock effectively into the hinge region of kinase ATP-binding pockets.

The 4-methoxy substituent modulates electron density, often improving metabolic stability and selectivity compared to the unsubstituted parent. The 3-methanol (hydroxymethyl) group acts as a versatile synthetic handle, allowing researchers to attach solubilizing groups or "warheads" that target specific cysteine residues in the kinase active site.

Scope of this Guide

This protocol details the handling, synthetic activation, and biological application of 4-methoxy-7-azaindole-3-methanol. It addresses the specific challenges of solubility and the chemical reactivity of the C3-benzylic-like alcohol.

Chemical Properties & Handling

Stability Profile

The C3-hydroxymethyl group on the electron-rich 7-azaindole ring is chemically distinct from a standard benzyl alcohol. The lone pair on the pyrrole nitrogen can donate electron density, making the C3 position highly nucleophilic. Conversely, the C3-alcohol is prone to acid-catalyzed dehydration or solvolysis, forming a reactive electrophilic intermediate (azafulvenium-like species).

  • Storage: Store solid at -20°C under desiccant. Protect from light.

  • Acid Sensitivity: Avoid prolonged exposure to strong acids (HCl, TFA) in protic solvents unless substitution is intended.

  • Oxidation: The alcohol is susceptible to air oxidation over time; store under inert gas (Argon/Nitrogen) once opened.

Solubility Protocol

Azaindoles possess better aqueous solubility than their indole counterparts due to the pyridine nitrogen (N7), but they remain hydrophobic planar stacks.

SolventSolubility LimitApplication Note
DMSO > 50 mMRecommended. Use anhydrous DMSO for stock solutions.
Methanol ~ 10-20 mMGood for chemical transfer; avoid for long-term stock due to potential esterification/solvolysis traces.
Water/PBS < 0.1 mMPoor. Requires co-solvent or pH adjustment (protonation of N7 at pH < 4 improves solubility but risks stability).

Synthetic Protocols: Activation of the Scaffold

The "methanol" handle is rarely the final drug; it is a linker. The following protocols describe converting the hydroxyl group into a reactive electrophile for coupling.

Workflow Visualization: Scaffold Activation

The following diagram illustrates the logical flow for converting the inert alcohol into a reactive species for drug design.

SynthesisWorkflow Start 4-Methoxy-7-azaindole -3-methanol Decision Select Pathway Start->Decision ReagentA SOCl2 / DCM (0°C to RT) Decision->ReagentA Route A: Alkylation ReagentB MnO2 or Dess-Martin (DCM) Decision->ReagentB Route B: Scaffold Extension IntermedA Reactive Chloride (-CH2Cl) ReagentA->IntermedA Activation ProductA Nucleophilic Displacement (Amine/Thiol Coupling) IntermedA->ProductA Coupling IntermedB Aldehyde (-CHO) ReagentB->IntermedB Oxidation ProductB Reductive Amination (NaHB(OAc)3) IntermedB->ProductB Derivatization

Figure 1: Divergent synthetic pathways for functionalizing the C3-methanol handle.

Protocol A: Conversion to Alkyl Chloride (Activation)

This reaction converts the hydroxyl group into a chloride leaving group, enabling the attachment of amines (common in kinase inhibitors to reach the solvent front).

  • Preparation: Dissolve 1.0 eq of 4-methoxy-7-azaindole-3-methanol in anhydrous Dichloromethane (DCM) [0.1 M concentration].

  • Reagent Addition: Cool to 0°C. Add 1.5 eq of Thionyl Chloride (

    
    ) dropwise.
    
    • Note: The 7-azaindole nitrogen may act as an internal base/nucleophile; however, no external base is usually required if the HCl salt is the desired intermediate.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Evaporate volatiles under reduced pressure (

    
     stream preferred). The residue is the hydrochloride salt of the chloromethyl derivative.
    
    • Caution: The chloromethyl intermediate is highly reactive (an alkylating agent). Use immediately in the next coupling step.

Protocol B: Oxidation to Carboxaldehyde

If the target requires a flexible amine linker, oxidizing to the aldehyde followed by reductive amination is superior to alkylation.

  • Preparation: Dissolve 1.0 eq of starting material in DCM or Acetone.

  • Oxidation: Add 5.0 eq of activated Manganese Dioxide (

    
    ).
    
  • Reaction: Stir vigorously at RT for 12–24 hours. Monitor by TLC (Aldehyde is less polar than alcohol).

  • Purification: Filter through a Celite pad to remove

    
    . Concentrate filtrate.
    
  • Yield: Typically >80%. The aldehyde is stable and can be stored.

Biological Assay Application Notes

When using 4-methoxy-7-azaindole derivatives in cell-based kinase assays (e.g., IC50 determination), precipitation is the primary source of false negatives.

Serial Dilution Protocol (The "Intermediate Plate" Method)

Direct dilution of high-concentration DMSO stocks into aqueous media often causes "crashing out." Use an intermediate dilution step.

AssayProtocol Stock 10 mM DMSO Stock (Master Source) InterPlate Intermediate Plate (100% DMSO) Stock->InterPlate 3-fold Serial Dilution AssayWell Final Assay Well (0.1% DMSO) InterPlate->AssayWell Transfer 1 µL Media Cell Culture Media (Aqueous) Media->AssayWell Add 999 µL

Figure 2: Dilution scheme to prevent compound precipitation during biological assays.

Step-by-Step:

  • Master Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate Plate: Perform 3-fold serial dilutions in 100% DMSO using a polypropylene V-bottom plate. Do not use polystyrene (DMSO dissolves it).

  • Transfer: Transfer a small volume (e.g., 0.5 µL) from the Intermediate Plate to the Assay Plate containing cells/media (e.g., 499.5 µL).

  • Final Concentration: This ensures the final DMSO concentration is 0.1%, which is non-toxic to most cell lines, while keeping the compound in solution during the rapid mixing event.

Analytical Validation (QC)

Before biological testing, validate structural integrity, as the methoxy group can be susceptible to demethylation in metabolically active liver microsome assays (though stable in standard cell culture).

  • HPLC Method: C18 Column, Gradient 5% -> 95% Acetonitrile/Water (+0.1% Formic Acid).

  • UV Detection: 254 nm and 280 nm (Azaindole core absorbs strongly).

References

  • Synthesis of 7-Azaindole Derivatives: Song, J. J., et al.[1][2][3][4][5][6][7][8] "A practical synthesis of 7-azaindole derivatives." Journal of Organic Chemistry, 2002.

  • Kinase Inhibitor Scaffold Design: Zhang, H., et al. "7-Azaindoles as Privileged Scaffolds for the Design of Kinase Inhibitors."[6] Journal of Medicinal Chemistry, 2018.

  • Solubility and Bioisosterism: Meanwell, N. A.[5] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 2016.

  • Handling of Hydroxymethyl Azaindoles (Analogous Chemistry): Langer, P., et al. "Synthetic approaches for the synthesis of 7-azaindole derivatives." RSC Advances, 2022.

Sources

Application Note: High-Throughput Screening of 7-Azaindole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Kinome: Strategies for Privileged Scaffold Interrogation

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition.[1][2][3][4] Its ability to mimic the purine core of ATP allows for high-affinity bidentate hydrogen bonding with the kinase hinge region. However, screening libraries enriched with this scaffold requires specific considerations regarding solubility, autofluorescence, and assay interference. This guide outlines a robust, self-validating High-Throughput Screening (HTS) workflow designed to maximize hit rates while minimizing false positives, utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) as the primary detection modality.

Part 1: Strategic Rationale & Library Design

The "Hinge-Binder" Mechanism

The primary utility of 7-azaindole libraries lies in their structural bioisosterism to the purine ring of ATP. In a successful binding event, the scaffold orients itself within the ATP-binding pocket of the kinase:

  • N7 (Acceptor): Accepts a hydrogen bond from the backbone NH of the kinase hinge region.[5]

  • N1 (Donor): Donates a hydrogen bond to the backbone carbonyl of the hinge region.[5]

This dual-interaction mechanism is exemplified by FDA-approved drugs such as Vemurafenib (melanoma) and Pexidartinib (tenosynovial giant cell tumor), validating the scaffold's clinical relevance [1, 2].

Library Management & Solubility

While 7-azaindoles generally exhibit favorable drug-like properties (Lipinski compliance), high-concentration library storage can lead to precipitation or aggregation.

  • Solvent: 100% DMSO is the standard.

  • Concentration: Maintain stock plates at 10 mM.

  • Acoustic Dispensing: We strictly recommend acoustic liquid handling (e.g., Echo® series) over tip-based transfer. This allows for nanoliter-scale transfer (2.5–50 nL) directly into the assay plate, keeping the final DMSO concentration <1%, which is critical to prevent enzyme denaturation and compound aggregation [3].

Part 2: Experimental Protocol (TR-FRET Kinase Assay)

Assay Selection: Why TR-FRET?

For 7-azaindole libraries, standard fluorescence intensity (FI) assays are discouraged due to the potential for intrinsic autofluorescence in certain substituted azaindoles (blue/green region). Recommended Modality: TR-FRET (e.g., LanthaScreen™ or HTRF®).

  • Mechanism: Uses a long-lifetime lanthanide donor (Europium or Terbium).

  • Advantage: Time-gated measurement (delaying reading by 50–100 µs) eliminates short-lived background fluorescence from library compounds, significantly improving the Z' factor.

Reagents & Materials
ComponentSpecificationPurpose
Kinase Recombinant Ser/Thr or Tyr KinaseTarget enzyme (titrated for linearity).
Substrate GFP-labeled or Biotinylated peptidePhosphorylation target.
ATP Ultra-pure (Km apparent)Phosphate donor.
Library 7-Azaindole focused set10 mM in DMSO.
Detection Tb-labeled Anti-phospho AntibodyDetects phosphorylated substrate.
Stop Soln EDTA (10-20 mM final)Terminates reaction & chelates Mg2+.
Step-by-Step HTS Workflow

All steps performed in 384-well low-volume white plates.

Step 1: Compound Transfer (Acoustic)

  • Dispense 10 nL of library compounds (10 mM stock) into assay wells to achieve a final screening concentration of 10 µM (assuming 10 µL final volume).

  • Dispense 10 nL DMSO into Columns 1, 2, 23, 24 (High/Low Controls).

  • Dispense 10 nL Staurosporine (reference inhibitor) into positive control wells.

Step 2: Enzyme/Substrate Addition

  • Prepare 2X Kinase/Substrate Mix in Kinase Buffer (50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl2, 1 mM EGTA).

  • Dispense 5 µL of 2X Mix into all wells.

  • Incubate for 10 minutes at RT to allow compound-enzyme pre-equilibration.

Step 3: Reaction Initiation

  • Prepare 2X ATP Solution (at 2x Km concentration).

  • Dispense 5 µL of 2X ATP into all wells.

  • Centrifuge plate at 1000 x g for 30 seconds.

  • Incubate at RT for 60 minutes (kinase dependent).

Step 4: Detection

  • Prepare Detection Mix : Terbium-labeled antibody + EDTA (20 mM) in TR-FRET Dilution Buffer.

  • Add 10 µL Detection Mix to all wells.

  • Incubate for 30–60 minutes (signal is stable for hours).

Step 5: Measurement

  • Read on a multimode plate reader (e.g., EnVision or PHERAstar).

  • Settings:

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 490 nm or 495 nm.

    • Emission 2 (Acceptor): 520 nm (Fluorescein/GFP) or 665 nm (Alexa647).

    • Delay: 100 µs; Integration: 200 µs.

Part 3: Data Analysis & Hit Validation

Data Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well variability:



Calculate % Inhibition:



Quality Control Metrics
  • Z-Prime (Z'): Must be > 0.5 for a valid screen.

  • Coefficient of Variation (CV): < 10% across replicate controls.

Hit Triage Decision Tree

The following logic flow ensures that identified hits are true ATP-competitive inhibitors and not artifacts (aggregators, chelators, or fluorescent compounds).

G Start Primary Screen (10 µM) TR-FRET Cutoff Hit Cutoff (e.g., >50% Inhibition) Start->Cutoff Counter Counter Screen (Dose Response + 0.01% Triton X-100) Cutoff->Counter Pass Discard Discard Cutoff->Discard Fail Ortho Orthogonal Assay (e.g., ADP-Glo or Thermal Shift) Counter->Ortho Pass (Not an aggregator) Counter->Discard Fail (Promiscuous) Selectivity Selectivity Profiling (Panel of 10-20 Kinases) Ortho->Selectivity Confirmed Activity Valid Validated Lead (Ready for SAR) Selectivity->Valid Selective Profile

Caption: Hit Triage Logic Flow. Critical checkpoints include detergent-based counter-screens to rule out aggregation and orthogonal assays to confirm mechanism.

Part 4: Mechanistic Visualization

Understanding the binding mode is crucial for the subsequent Structure-Activity Relationship (SAR) phase. The diagram below illustrates the canonical interaction of the 7-azaindole scaffold within the kinase pocket.

BindingMode cluster_Kinase Kinase Hinge Region cluster_Inhibitor 7-Azaindole Scaffold BackboneNH Backbone NH (Met/Leu Gatekeeper) BackboneCO Backbone C=O (Glu/Met) N1 N1 (Pyrrole NH) BackboneCO->N1 H-Bond Donor N7 N7 (Pyridine) N7->BackboneNH H-Bond Acceptor C3 C3 Position (Vector to Solvent) SAR Solubilizing Groups / Specificity Elements C3->SAR SAR Expansion Point

Caption: Bidentate Hydrogen Bonding Mode. The N7 and N1 positions are critical for anchoring the scaffold to the kinase hinge region.

Part 5: Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background (Donor) Assay interference or turbidity.Centrifuge plates before reading; Check compound solubility.
Low Z' (< 0.5) Pipetting error or reagent instability.Recalibrate liquid handler; Use fresh ATP/Antibody.
"Sticky" Compounds Aggregation-based inhibition.[6]Add 0.01% Triton X-100 to the reaction buffer (Counter-screen).
Fluorescence Interference Compound autofluorescence.[7][8]Switch to Red-shifted acceptor (e.g., Alexa647) or use Time-Resolved mode strictly.

References

  • Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467(7315), 596–599. Link

  • Tap, W. D., et al. (2019). "Pexidartinib versus placebo for advanced tenosynovial giant cell tumor (ENLIVEN): a randomized phase 3 trial." The Lancet Oncology, 20(8), 1150–1161. Link

  • Coussens, N. P., et al. (2012). "Assay Guidance Manual: Compound-Mediated Assay Interference in Homogeneous Proximity Assays." NCBI Bookshelf. Link

  • Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67–73. Link

  • Song, Z., et al. (2020). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[2][3][4] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methoxy-7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Product Analysis & Process Optimization

Executive Summary & Core Mechanism

The synthesis of 4-methoxy-7-azaindole (4-methoxy-1H-pyrrolo[2,3-b]pyridine) is a pivotal step in developing kinase inhibitors (e.g., JAK, TRK inhibitors). While the scaffold appears simple, the introduction of the C4-methoxy group via Nucleophilic Aromatic Substitution (


) is electronically counter-intuitive.

The Challenge: The electron-rich pyrrole ring donates density to the pyridine ring, deactivating the C4-position toward nucleophilic attack. Consequently, this reaction requires forcing conditions (high heat, polar aprotic solvents) which frequently spawn specific impurity profiles.

The Standard Route:



Impurity Profile & Diagnostic Data

Use this table to identify peaks in your LC-MS traces. Relative Retention Times (RRT) are approximate based on a standard C18 reverse-phase gradient (Water/Acetonitrile + 0.1% Formic Acid).

Compound LabelStructureMass (ESI+)RRT (Approx)Origin/Cause
Target (P1) 4-Methoxy-7-azaindole 149 [M+H]⁺ 1.00 Desired Product
Impurity A 4-Chloro-7-azaindole153/155 [M+H]⁺1.15 - 1.25Unreacted SM. Reaction stopped too early or temp too low.
Impurity B 4-Hydroxy-7-azaindole135 [M+H]⁺0.60 - 0.80Hydrolysis. Water present in solvent/reagents.
Impurity C 1-Methyl-4-methoxy...163 [M+H]⁺1.30 - 1.40N-Alkylation. Only if MeI/DMS was used (avoid this route).
Impurity D 7-Azaindole-N-oxide135 [M+H]⁺< 0.50Precursor Carryover. Incomplete chlorination in previous step.

Reaction Pathway & Side Product Logic

The following diagram illustrates the kinetic competition between the desired


 pathway and the thermodynamic sinks (hydrolysis/N-alkylation).

AzaindolePathways cluster_conditions Critical Control Points SM 4-Chloro-7-azaindole (MW 152) Product 4-Methoxy-7-azaindole (MW 148) SM->Product NaOMe, 120°C (SNAr) Hydrolysis Impurity B: 4-Hydroxy-7-azaindole (MW 134) SM->Hydrolysis H2O / NaOH (Side Rxn) N_Methyl Impurity C: N-Methyl Side Product (MW 162) Product->N_Methyl MeI / Base (Over-alkylation)

Figure 1: Reaction network showing the primary displacement pathway versus the moisture-induced hydrolysis trap.

Technical Support: Troubleshooting & FAQs

Scenario 1: "My reaction is stuck at 60% conversion."

Diagnosis: The pyrrole nitrogen (N1) is acidic (


). In the presence of NaOMe, the N1-proton is removed first, creating an anionic species. This negative charge delocalizes into the ring, further increasing electron density and repelling the incoming methoxide nucleophile.

Protocol Adjustment:

  • Solvent Switch: Switch from MeOH to DMF or NMP . Methanol reflux (65°C) is insufficient to overcome the activation energy barrier. You need 110–130°C.[1][2]

  • Stoichiometry: Use 3.0–4.0 equivalents of NaOMe.

    • 1 eq is consumed immediately to deprotonate N1.

    • The remaining equivalents drive the

      
      .
      
  • Microwave: If available, heat to 150°C for 30 mins in a sealed vessel. This often pushes conversion >95%.

Scenario 2: "I cannot separate the 4-Chloro starting material from the Product."

Diagnosis: Both compounds are weak bases with similar lipophilicity, making silica chromatography difficult (co-elution is common).

Purification Workflow:

  • Acid-Base Extraction (The "Reverse" Workup):

    • Dissolve the crude mixture in EtOAc.[2]

    • Extract with 1M HCl . Both SM and Product will protonate and move to the aqueous layer.

    • Crucial Step: The 4-methoxy species is slightly more basic than the 4-chloro species due to the resonance donation of the oxygen.

    • However, a better method is Recrystallization .

  • Recrystallization Protocol:

    • Evaporate solvent to dryness.

    • Resuspend in minimum hot Methanol or Ethanol .[1]

    • Cool slowly. 4-Methoxy-7-azaindole crystallizes as a pale yellow solid, while the 4-chloro impurity often remains in the mother liquor.

Scenario 3: "I see a large peak at Mass 135 (M-14)."

Diagnosis: This is 4-hydroxy-7-azaindole . Root Cause:

  • Wet Solvents: NaOMe is hygroscopic. If your DMF contains water, NaOMe converts to NaOH. Hydroxide is a smaller, harder nucleophile than methoxide and will compete for the C4 position.

  • Workup Hydrolysis: If you quench with acid while the reaction is still hot, you may hydrolyze the newly formed methoxy ether.

Fix:

  • Use anhydrous DMF (sure-seal).

  • Use fresh solid NaOMe (stored in desiccator) or 25% NaOMe in MeOH solution.

  • Cool to room temperature before adding water during workup.[3]

Advanced Process Logic: Decision Tree

Use this flowchart to determine the next step based on your crude LC-MS analysis.

DecisionTree Start Analyze Crude LC-MS CheckSM Is SM (MW 152) > 5%? Start->CheckSM CheckOH Is Hydroxy (MW 134) > 5%? CheckSM->CheckOH No Action_Heat Action: Increase Temp to 130°C or Add 1eq NaOMe CheckSM->Action_Heat Yes Action_Dry Action: Check Reagent Water Content. Resynthesize with Anhydrous DMF. CheckOH->Action_Dry Yes Action_Workup Proceed to Workup: Recrystallize from MeOH CheckOH->Action_Workup No

Figure 2: Troubleshooting logic for in-process control.

References

  • Preparation method for 4-substituted-7-azaindole. Google Patents. CN102746295B.[1] Available at:

  • The Azaindole Framework in the Design of Kinase Inhibitors. Journal of Medicinal Chemistry / PMC. Available at: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole. Organic Chemistry Frontiers. Available at: [Link][1][2][4][5][6][7][8]

Sources

Technical Support Center: 3,5-Disubstituted-7-Azaindole Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: 7AZA-OPT-2024 Subject: Lead Optimization & Troubleshooting for 7-Azaindole Scaffolds

Introduction: The "Privileged" Scaffold

You are working with 1H-pyrrolo[2,3-b]pyridine (7-azaindole).[1][2][3][4][5][6][7][8] In kinase drug discovery, this is a "privileged structure" because it mimics the purine core of ATP. Its N1-H (donor) and N7 (acceptor) motif forms a high-affinity bidentate hydrogen bond with the kinase hinge region.

However, 3,5-disubstituted variants present unique challenges. The 3-position (pyrrole-like) is electron-rich and nucleophilic, while the 5-position (pyridine-like) is electron-deficient. Balancing the synthesis and physicochemical properties of these two distinct electronic zones is the key to successful lead optimization.

Module 1: Synthetic Troubleshooting (The "Make" Phase)

Core Directive: Do not attempt simultaneous functionalization. The electronic disparity between C3 and C5 requires a sequential strategy.

Workflow: The Sequential Functionalization Protocol

The most robust route to 3,5-disubstituted analogs relies on starting with 5-bromo-7-azaindole . Attempting to introduce the C5 substituent after C3 functionalization is often chemically inefficient due to the deactivation of the pyridine ring.

Standard Operating Procedure (SOP-7AZ-01)
StepTransformationReagents & ConditionsMechanism/Notes
1 C3-Iodination NIS, DMF, 0°C to RTElectrophilic Aromatic Substitution (SEAr). C3 is the most nucleophilic site. Critical: Do not use excess NIS to avoid poly-halogenation.
2 N1-Protection SEM-Cl or Tosyl-Cl, NaH, DMFProtection. Essential for C5-Suzuki couplings. Free NH poisons Pd-catalysts and reduces yield.
3 C3-Coupling Boronic Acid, Pd(PPh3)4, Na2CO3, Dioxane/H2OSuzuki-Miyaura. The C3-I bond is more reactive than the C5-Br bond due to the electron-rich pyrrole ring.
4 C5-Coupling Boronic Ester, Pd(dppf)Cl2, K3PO4, 100°CSuzuki-Miyaura. Requires harsher conditions (higher temp, stronger base) to activate the electron-deficient C5-Br.
5 Deprotection TBAF (for SEM) or NaOH (for Tosyl)Final Deprotection. Restores the hinge-binding H-bond donor (N1-H).
Troubleshooting Guide: Common Synthetic Failures

Q: Why is my C3-halogenation yielding a mixture of regioisomers?

  • Diagnosis: You likely used strong acid catalysis or elemental bromine.

  • Fix: Switch to N-iodosuccinimide (NIS) in DMF. The 7-azaindole ring is sufficiently nucleophilic at C3 to react with NIS without Lewis acid activation. Avoid acidic media which protonates N7, deactivating the ring.

Q: My Suzuki coupling at C5 is stalling or yielding <10%.

  • Diagnosis: Catalyst poisoning by the free N1-H or competitive oxidative addition at C3.

  • Fix: Ensure N1 is protected (SEM/Boc/Ts). If C3 is already substituted, ensure the catalyst system is electron-rich (e.g., XPhos or SPhos precatalysts) to facilitate oxidative addition into the electron-poor C5-bromide.

Q: Can I use C-H activation for the C5 position?

  • Insight: While Minisci reactions work for pyridines, they often lack regioselectivity on 7-azaindoles (attacking C4 or C2).

  • Alternative: For 3,5,7-trisubstitution patterns, Ir-catalyzed C-H borylation is the superior method, controlled by steric steering groups.

Visual Workflow: Synthetic Decision Tree

Synthesis_Workflow start Starting Material: 5-bromo-7-azaindole step1 Step 1: C3-Iodination (NIS, DMF) start->step1 step2 Step 2: N1-Protection (SEM/Ts/Boc) step1->step2 branch Selectivity Checkpoint: Which bond reacts first? step2->branch pathA C3-Iodide (More Reactive) Reacts at RT branch->pathA Suzuki Cond. A (Mild) prod1 Intermediate: 3-Substituted-5-bromo pathA->prod1 pathB C5-Bromide (Less Reactive) Requires Heat prod2 Final Target: 3,5-Disubstituted pathB->prod2 prod1->pathB Suzuki Cond. B (Harsh)

Caption: Sequential functionalization strategy leveraging the reactivity difference between C3-I (pyrrole-like) and C5-Br (pyridine-like).

Module 2: SAR & Physicochemical Optimization (The "Design" Phase)

Core Directive: 7-Azaindoles are planar and aromatic ("brick dust"). Optimization must focus on breaking planarity to improve solubility without killing potency.

The Solubility/Permeability Paradox

Users often encounter high potency but poor ADME properties. This is due to strong crystal lattice energy (π-π stacking).

ParameterOptimization StrategyRationale
Solubility (LogS) Introduce sp3 centers at C3. Replacing flat aromatic rings at C3 with saturated heterocycles (piperidines, diazepines) disrupts planar stacking.
Metabolic Stability Fluorinate the C3-linker. The benzylic position at C3 is a metabolic "soft spot" (CYP oxidation). Gem-difluorination or methylation blocks this.
Permeability Monitor Hydrogen Bond Donors (HBD). Keep HBD ≤ 2. The core NH is one. Avoid adding primary amines on the side chains.
Troubleshooting Guide: ADME Failures

Q: My compound precipitates in the assay buffer (High Crystal Lattice Energy).

  • Fix: Introduce an "out-of-plane" twist . Substitution at the C4 position (even a small methyl or chloro group) creates steric clash with C3/C5 substituents, twisting the molecule and disrupting π-stacking.

Q: High clearance in microsomes (High CYP metabolism).

  • Analysis: The electron-rich pyrrole ring is susceptible to oxidation.

  • Fix: Add electron-withdrawing groups (EWG) like -CF3 or -CN at C5 . This pulls electron density from the core, stabilizing it against oxidative attack.

Module 3: Kinase Selectivity & Binding (The "Test" Phase)

Core Directive: Use the vectors at C3 and C5 to target specific kinase pockets.

Binding Mode Logic
  • Hinge Region: N1-H and N7 bind to the hinge (e.g., Glu/Leu residues).

  • Solvent Front (C3 Vector): Substituents here extend into the solvent. Ideal for solubilizing groups (morpholine, piperazine) that do not affect binding affinity significantly.

  • Gatekeeper/Back Pocket (C5 Vector): This is the selectivity handle . Large hydrophobic groups at C5 can access the hydrophobic back pocket (II) or interact with the gatekeeper residue.

Visual Workflow: Pharmacophore Map

Binding_Mode cluster_core 7-Azaindole Core N1 N1-H (Donor) N7 N7 (Acceptor) Hinge Kinase Hinge (Glu/Met/Leu) N1->Hinge H-Bond N7->Hinge H-Bond C3 C3 (Solvent) Solvent Solvent Front (Solubility Tail) C3->Solvent Vector C5 C5 (Gatekeeper) Pocket Hydrophobic Pocket (Selectivity) C5->Pocket Vector

Caption: Pharmacophore mapping showing the bidentate hinge interaction and the distinct vectors for solubility (C3) and selectivity (C5).

FAQ: Rapid Response Unit

Q: I need to scale up. Is the 5-bromo-7-azaindole route expensive?

  • A: 5-bromo-7-azaindole is commercially available but can be pricey. For multi-kilo scale, consider starting from 2-amino-3-bromo-5-chloropyridine and performing a Sonogashira/cyclization sequence. This is more atom-economical for large batches.

Q: Can I use Cl at C5 instead of Br?

  • A: Yes, but C5-Chlorides are significantly less reactive in Suzuki couplings. You will need specialized ligands (e.g., Buchwald biaryl phosphines like BrettPhos ) to effect the coupling at C5 if it is a chloride.

Q: My compound is potent against the target kinase but hits hERG. Why?

  • A: 7-azaindoles with basic amines at C3 often hit hERG.

  • Fix: Reduce the pKa of the amine (e.g., convert a piperidine to a morpholine or a piperazinone) or introduce an oxygen linker to lower lipophilicity (LogP).

References

  • Hong, S., et al. (2012). "Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors." Journal of Medicinal Chemistry.

  • Sperry, J. (2011). "Synthesis of 3,5,7-Trisubstituted Indoles via Ir-catalyzed C-H Borylation." Synlett.

  • Zhang, X., et al. (2017). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors."[9][10] ACS Medicinal Chemistry Letters.

  • Bollag, G., et al. (2012). "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery. (Discusses the 7-azaindole core development).

  • Meanwell, N. A. (2011). "The 7-azaindole scaffold in medicinal chemistry." ChemMedChem. (Comprehensive review of properties and synthesis).

Sources

Technical Support Center: Overcoming Poor Solubility of 7-Azaindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Solubility & Bioavailability in 7-Azaindole Scaffolds

Welcome to the Technical Support Center

You are likely here because your 7-azaindole lead compound exhibits picomolar potency against your kinase target (e.g., TrkA, JAK, or Aurora) but behaves like "molecular brick dust" on the bench.

The Root Cause: The 7-azaindole scaffold (pyrrolo[2,3-b]pyridine) is a privileged structure because it mimics the purine ring of ATP, allowing it to form a bidentate hydrogen bond with the kinase hinge region (N1-H donor and N7 acceptor).

However, this same feature is its Achilles' heel regarding solubility. In the solid state, 7-azaindoles form stable centrosymmetric dimers or tetramers driven by intermolecular


 hydrogen bonds. This results in exceptionally high crystal lattice energy and high melting points (

), making the energy cost to break the crystal lattice and solvate the molecule prohibitive [1].

This guide provides three modular workflows to troubleshoot and resolve these solubility issues across the drug discovery pipeline.

Module 1: Structural Optimization (The Chemistry Stage)

User Issue: "My compound is too insoluble for NMR or initial screening."

The Engineering Solution: Disrupting the Crystal Lattice

To improve intrinsic solubility without destroying kinase affinity, you must lower the crystal lattice energy (


) or increase the solvation energy (

).
Strategy A: The "Fsp3" Approach (Disrupting Planarity)

7-azaindoles are flat.[1] Flat molecules stack efficiently.

  • Action: Introduce

    
     hybridized centers (e.g., replace a phenyl ring with a piperidine, morpholine, or bicyclo[1.1.1]pentane).
    
  • Why: This increases the "three-dimensionality" of the molecule, preventing tight

    
     stacking and disrupting the planar H-bond network.
    
Strategy B: Asymmetric Substitution (Breaking Symmetry)
  • Action: If your scaffold is symmetric (e.g., 3,5-disubstituted with identical groups), break the symmetry.

  • Why: High symmetry facilitates ordered crystal packing. Introducing "molecular disorder" lowers the melting point and improves solubility [2].

Strategy C: N1-Masking (Prodrugs)
  • Action: Transiently mask the N1 indole nitrogen.

  • Why: This physically blocks the intermolecular H-bond donor responsible for the "brick dust" tetramers.

  • Protocol: Phosphate ester prodrugs (e.g., similar to fostamatinib) are highly effective. The phosphate is cleaved by alkaline phosphatases in the gut lumen to release the active parent drug.

Workflow Visualization: Structural Modification Logic

G Start Problem: High Melting Point / Low Solubility Analysis Analyze Crystal Packing (XRD) Start->Analysis Decision Is N1-H involved in intermolecular H-bonds? Analysis->Decision Strat1 Strategy: Steric Disruption Decision->Strat1 Yes Strat2 Strategy: Increase Fsp3 Decision->Strat2 Yes Strat3 Strategy: Prodrug Decision->Strat3 Critical Action1 Introduce ortho-substituents to twist conformation Strat1->Action1 Result Result: Lower Lattice Energy (Improved Solubility) Action1->Result Action2 Replace flat aryl rings with saturated heterocycles Strat2->Action2 Action2->Result Action3 Mask N1 with phosphate/methyl group Strat3->Action3 Action3->Result

Figure 1: Decision logic for structural modification to lower crystal lattice energy in 7-azaindole scaffolds.

Module 2: Assay Troubleshooting (The Screening Stage)

User Issue: "I am seeing bell-shaped IC50 curves or variable data between replicates."

Diagnosis: Your compound is likely precipitating in the assay buffer upon dilution from DMSO. This creates "false" inhibition via non-specific protein adsorption to drug aggregates (the promiscuous inhibitor phenomenon).

Protocol: Kinetic Solubility Screen via Nephelometry

Do not rely on thermodynamic solubility (equilibrium) for screening. You need to know when it crashes out during the assay timeframe.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Serial dilute into the assay buffer (e.g., PBS pH 7.4) in a clear-bottom 96-well plate. Final DMSO concentration should match your assay (usually 1%).

  • Incubation: Shake for 90 minutes at room temperature.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation: Compare against a standard curve of a known soluble compound.

  • Threshold: The concentration at which scattering increases >10% over baseline is your Kinetic Solubility Limit . Do not run IC50s above this concentration.

Reference Data: Solvent Tolerance
Solvent / Co-solventMax Tolerated (Enzymatic Assay)Max Tolerated (Cell-Based Assay)Notes
DMSO 1 - 5%0.1 - 0.5%Standard. High % denatures kinases.
Ethanol < 2%< 0.5%Can affect membrane permeability.
PEG-400 5 - 10%< 1%Good for solubilizing lipophilic compounds.
Cyclodextrin (HP-

-CD)
0.5 - 2%0.5 - 1%Recommended. Prevents aggregation without inhibiting kinase activity.

Module 3: Formulation for In Vivo Studies (The PK Stage)

User Issue: "My compound has good metabolic stability but <5% oral bioavailability."

Diagnosis: This is likely "dissolution-rate limited absorption." The compound passes through the GI tract without dissolving.

Solution 1: Salt Screening (The "Quick Win")

Since 7-azaindoles are weak bases (pKa of conjugate acid ~4.6), they can form salts.

  • Warning: HCl salts often exhibit the "Common Ion Effect" in the stomach (high Cl- concentration), suppressing dissolution.

  • Recommendation: Screen Mesylate (Methanesulfonic acid) or Isethionate salts. These often provide better dissolution profiles than HCl for this scaffold [3].

Solution 2: Cyclodextrin Complexation (The "Gold Standard")

Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the vehicle of choice for 7-azaindoles. It encapsulates the hydrophobic core while exposing hydroxyl groups to the solvent.

Protocol: Preparation of 20% HP-


-CD Formulation 
  • Weighing: Weigh the required amount of HP-

    
    -CD to achieve 20% w/v in water (or pH 4.0 acetate buffer).
    
  • Dissolution: Stir until the CD is fully dissolved (clear solution).

  • Drug Addition: Add your 7-azaindole compound slowly while vortexing.

  • Sonication: Sonicate for 20–30 minutes at ambient temperature. Watch for heating—heat can degrade some kinases inhibitors.

  • pH Adjustment: If the solution is cloudy, lower pH dropwise with 1N HCl (target pH 3-4), then re-adjust to pH 4-5 if solubility holds.

  • Filtration: Filter through a 0.22

    
     PVDF filter.
    
Workflow Visualization: Formulation Decision Tree

Formulation Input Compound Solubility (aq) Tier1 > 100 µg/mL Input->Tier1 Tier2 10 - 100 µg/mL Input->Tier2 Tier3 < 10 µg/mL Input->Tier3 Sol1 Standard Vehicle (0.5% MC/Tween) Tier1->Sol1 Sol2 pH Adjustment (Citrate/Lactate Buffer) Tier2->Sol2 Sol3 Complexation (20% HP-beta-CD) Tier3->Sol3 First Choice Sol4 Lipid Formulation (Labrasol/PEG400) Tier3->Sol4 If LogP > 4

Figure 2: Selection guide for in vivo vehicles based on intrinsic aqueous solubility.

Frequently Asked Questions (FAQ)

Q: Why does my HCl salt precipitate immediately in the buffer? A: This is likely disproportionation . If the pH of your buffer is higher than the


 (pH of maximum solubility) of the salt, the salt converts back to the insoluble free base.
  • Fix: Ensure your formulation buffer pH is at least 2 units below the pKa of the 7-azaindole nitrogen (usually keep pH < 3.5 for solubilization, though this may be too acidic for some assays).

Q: Can I use DMSO for in vivo studies? A: Avoid it if possible. While 5-10% DMSO is tolerated in rodents, it can cause precipitation at the injection site (pain/necrosis) or upon dilution in the blood. It also inhibits certain liver enzymes (CYP450), potentially skewing PK data. Use PEG-400/Water (50:50) or HP-


-CD  instead.

Q: My compound is a "brick." Nothing dissolves it. What is the nuclear option? A: Amorphous Solid Dispersion (ASD). Spray drying your compound with a polymer like HPMC-AS prevents the formation of the crystal lattice entirely. This maintains the drug in a high-energy amorphous state, drastically improving dissolution rates [4].

References

  • Crystal Packing & Lattice Energy: Y. Ai et al., "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry," Journal of Medicinal Chemistry, vol. 64, no. 13, pp. 9404-9430, 2021.[2]

  • Structural Modification Strategies: M. C. H. J. van de Watering et al., "ROCK inhibitors 2. Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups," Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 16, 2018.

  • Salt Screening Protocols: S. K. Singh et al., "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization," ACS Omega, vol. 3, no. 7, 2018.

  • Cyclodextrin & Formulation: T. Loftsson and M. E. Brewster, "Pharmaceutical applications of cyclodextrins: basic science and product development," Journal of Pharmacy and Pharmacology, vol. 62, no. 11, 2010.

Sources

Technical Support Center: Stability of (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 7-AZA-STAB-001 Status: Open Priority: High (Compound Integrity Risk) Responder: Senior Application Scientist, Chemical Stability Unit[1]

Part 1: Executive Summary (Triage)[1]

The Bottom Line: (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a functionalized 7-azaindole with a primary alcohol at the C2 position. While the 7-azaindole core is relatively robust, the hydroxymethyl group introduces specific vulnerabilities in DMSO.

Your primary risks are:

  • Oxidation: DMSO can act as a mild oxidant (Swern-like mechanism), converting the primary alcohol to an aldehyde, especially if the DMSO contains trace impurities or is stored at room temperature.[1]

  • Hygroscopicity: DMSO absorbs atmospheric water.[1][2] This can trigger precipitation or, more critically, protonation of the azaindole nitrogen, potentially leading to acid-catalyzed dimerization of the hydroxymethyl group.[1]

Immediate Recommendations:

  • Solvent: Use only Anhydrous DMSO (≥99.9%, water <0.05%).[1]

  • Storage: Aliquot immediately. Store at -20°C or -80°C .

  • Atmosphere: Purge vials with Argon or Nitrogen before sealing.[1]

  • Freeze-Thaw: Limit to <3 cycles .

Part 2: Troubleshooting Guide

Use this matrix to diagnose issues with your stock solution.

SymptomProbable CauseMechanismCorrective Action
Yellow/Brown Discoloration Oxidation Conversion of the C2-primary alcohol to an aldehyde (4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde) or N-oxide formation.Discard. Check LC-MS for [M-2H] peak. Prepare fresh stock under Argon.
Precipitation upon Thawing Water Uptake DMSO is hygroscopic.[1][2][3] Absorbed water reduces solubility of the hydrophobic azaindole core.Warm to 37°C and vortex. If solids persist, sonicate.[1] Do not filter (you will lose concentration).
New Peak in LC-MS (Dimer) Acid-Catalyzed Dimerization Trace acid (from wet DMSO + CO2) generates a carbocation at the benzylic position, attacking another molecule.[1]Discard. Ensure DMSO is not acidic.[1] Store in borosilicate glass, not unverified plastics.
Loss of Potency in Assay Adsorption Azaindoles can stick to certain plastics (polystyrene) at low concentrations.[1]Use Polypropylene (PP) or glass vials.[1] Avoid intermediate dilutions in PS plates.

Part 3: Deep Dive & Mechanisms

The Oxidation Pathway

DMSO is generally stable, but in the presence of electrophilic activators (impurities, light, heat), it can oxidize primary alcohols.[1] The C2-hydroxymethyl group on your compound is "benzylic-like" (attached to an aromatic heterocycle), making it easier to oxidize than an aliphatic alcohol.

The Hygroscopicity Loop

DMSO can absorb up to 6-10% water by weight if left uncapped in humid air.

  • Impact 1: Water acts as a proton source/solvent for hydrolysis.[1]

  • Impact 2: Water lowers the freezing point of DMSO, causing "slushy" freezing which can create concentration gradients (cryoconcentration), damaging the compound.[1]

Visualization of Degradation Pathways

The following diagram illustrates the two major failure modes: Oxidation to the aldehyde and Acid-Catalyzed Dimerization.

DegradationPathways Compound (4-methoxy-1H-pyrrolo[2,3-b] pyridin-2-yl)methanol (Intact) Aldehyde Degradant A: Aldehyde (Oxidation) Compound->Aldehyde Oxidation (Swern-like) via DMSO/Impurities Dimer Degradant B: Bis-azaindolylmethane (Dimerization) Compound->Dimer Acid-Catalyzed Carbocation Formation DMSO_Factors DMSO Factors: 1. O2 / Light 2. Trace Acid 3. Water Uptake DMSO_Factors->Compound Triggers

Caption: Figure 1. Potential degradation pathways of 2-hydroxymethyl-7-azaindoles in compromised DMSO.

Part 4: Validated Protocols

Protocol A: Preparation of High-Stability Stock (10 mM)

Objective: Minimize water and oxygen contact during solubilization.

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening (prevents condensation on the hygroscopic solid).

  • Solvent Selection: Use a fresh bottle of Anhydrous DMSO (packaged under nitrogen).[1] Do not use a bottle that has been open for >1 month.

  • Dissolution:

    • Weigh the target amount.

    • Add DMSO to achieve 10 mM.[4][5]

    • Vortex for 30 seconds.

    • Critical Step: If sonication is needed, keep the bath temperature <30°C to prevent thermal degradation.[1]

  • Aliquotting: Immediately dispense into amber glass or polypropylene microtubes (e.g., 50 µL aliquots).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) or place directly into -80°C.

Protocol B: QC Check (LC-MS)

Run this check if the stock is >3 months old or has been freeze-thawed >5 times.

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • UV: 254 nm (Aromatic core).

    • MS: ESI Positive Mode.

  • Pass Criteria: Purity >95%. Absence of [M-2] peak (Aldehyde) or [2M-H2O] peak (Dimer).[1]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I store the stock at +4°C (Refrigerator)? A: No. DMSO freezes at ~19°C. At 4°C, the solution will be solid. However, refrigerators often cycle temperatures, leading to partial thawing and refreezing.[1] This "slush" phase promotes crystal growth and degradation.[1] Always store DMSO stocks fully frozen (-20°C or -80°C) or fully liquid (Room Temp, short term only).[1]

Q2: My DMSO stock froze during shipping. Is it ruined? A: Likely not. A single freeze-thaw cycle is generally safe.[1] Thaw it completely at room temperature (or 37°C water bath), vortex well to ensure homogeneity (DMSO tends to stratify upon freezing), and inspect for clarity.

Q3: How long is the stock stable at Room Temperature? A: For this specific alcohol, we recommend <24 hours at room temperature. While the azaindole core is stable, the primary alcohol is susceptible to air oxidation.

Q4: Can I use water-containing DMSO (e.g., 90% DMSO / 10% Water)? A: Some labs use this to prevent freezing at room temp.[1] We advise against this for this specific compound.[1] The presence of water promotes the acid-catalyzed dimerization mechanism described in Figure 1. Stick to 100% anhydrous DMSO.[1]

Part 6: References

  • Compound Management & DMSO Stability:

    • Title: Stability of screening compounds in wet DMSO.[1][2][3]

    • Source: PubMed (Novartis Study).[1]

    • URL:[Link]

  • Oxidation Mechanisms in DMSO:

    • Title: Dimethyl Sulfoxide (DMSO) as an Oxidizing Agent (Swern/Pfitzner-Moffatt context).[1][6]

    • Source: Organic Chemistry Portal.[1][7]

    • URL:[Link][1]

  • Hygroscopicity of DMSO:

    • Title: In situ DMSO hydration measurements of HTS compound libraries.

    • Source: PubMed / NIH.[1]

    • URL:[Link]

  • Azaindole Chemistry:

    • Title: Synthesis and Reactivity of 7-Azaindoles (Highlighting C2/C3 reactivity).

    • Source: ResearchGate (Review Article).[1]

    • URL:[Link]

(Note: While specific stability data for (4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is not public, the guidelines above are derived from established chemical behavior of 7-azaindoles and primary alcohols in DMSO.)

Sources

Technical Support Center: Palladium-Catalyzed Cross-Coupling of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: 7AZA-PD-OPT Assigned Specialist: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists

Introduction: The "N7" Paradox

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, its unique electronic structure presents a dual challenge for palladium catalysis:

  • The Pyridine Nitrogen (N7): A potent σ-donor that displaces phosphine ligands, forming inactive [Pd(L)(Substrate)2] complexes (Catalyst Poisoning).

  • The Pyrrole Nitrogen (N1): Highly acidic (pKa ~13 vs. ~17 for indole), leading to rapid deprotonation and competitive N-arylation or formation of insoluble palladates.

This guide provides self-validating troubleshooting workflows to overcome these intrinsic electronic barriers.

Module 1: Catalyst Deactivation & Ligand Selection

Symptom: Reaction stalls at <20% conversion despite high catalyst loading. No precipitated palladium black is visible (indicating stable but inactive complex).

Root Cause Analysis: The N7-Binding Mode

Unlike indoles, the N7 lone pair in 7-azaindoles effectively competes with phosphine ligands for the Pd(II) center. Standard ligands like PPh3 or dppf are easily displaced, arresting the catalytic cycle before transmetallation.

Troubleshooting Protocol

Step 1: Ligand Switch (The Steric Shield) Switch to bulky, electron-rich Buchwald dialkylbiaryl phosphines. Their steric bulk creates a "roof" over the Pd center, physically blocking the approach of the N7 atom while permitting the smaller oxidative addition partners.

  • Primary Recommendation: XPhos or RuPhos .

  • Mechanism: The iso-propyl (XPhos) or iso-propoxy (RuPhos) groups on the biaryl backbone prevent N7 coordination via steric repulsion.

Step 2: The "Dummy" Ligand Test If using Pd(OAc)2, the induction period may be too long, allowing N7 coordination to occur before the active catalytic species (L-Pd(0)) is generated.

  • Solution: Use Pre-catalysts (e.g., XPhos Pd G4 ). These release the active L-Pd(0) species immediately upon heating/base addition, bypassing the vulnerable reduction step.

Visualization: Catalyst Poisoning Pathway

Poisoning Fig 1. Mechanism of N7-Mediated Catalyst Poisoning vs. Productive Cycle Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_Active->OxAdd Ar-X N7_Coord N7 Coordination (Poisoning) OxAdd->N7_Coord 7-Azaindole (Steric Failure) Product Productive Cycle OxAdd->Product Bulky Ligand (XPhos) Inactive Inactive Complex [Pd(L)(Azaindole)Cl] N7_Coord->Inactive Ligand Displacement

Module 2: The Suzuki-Miyaura Interface

Symptom: Protodeboronation of the starting material. The aryl halide remains unreacted, but the boronic acid is consumed.

Technical Insight

7-Azaindolyl-boronic acids (especially at C2/C6 positions) are notoriously unstable due to the "2-pyridyl effect," where the adjacent nitrogen facilitates hydrolytic cleavage of the C-B bond.

Optimization Matrix
VariableStandard Condition (Fail)Optimized Condition (Pass)Rationale
Coupling Partner 7-Azaindole-Boronic Acid7-Azaindole-Halide + Aryl-BoronateInvert the polarity. Halogenated 7-azaindoles are stable; boronic acids are not.
Boron Source Boronic Acid (-B(OH)2)MIDA Boronate or Pinacol Ester Slow-release of the active boronic acid minimizes decomposition.
Base Na2CO3 (Aq.)K3PO4 (Anhydrous) or Cs2CO3 Anhydrous conditions prevent hydrolytic protodeboronation.
Solvent DMF/WaterDioxane or n-Butanol Protic solvents like n-butanol can facilitate transmetallation via hydrogen bonding without hydrolysis.
Self-Validating Protocol: The "Inverted" Suzuki
  • Substrate: Use N-protected 4-bromo-7-azaindole (e.g., SEM or Boc protected). Note: Free N-H substrates require 2.5 equiv of base.

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Partner: Aryl-B(OH)2 (1.5 equiv).

  • Conditions: Cs2CO3 (3.0 equiv), 1,4-Dioxane/H2O (10:1), 90°C.

    • Validation: If yield < 50%, switch to Pd-XPhos G4 and anhydrous K3PO4 in Toluene at 100°C.

Module 3: C-N Bond Formation (Buchwald-Hartwig)

Symptom: Low yield of aminated product; significant reduction of the aryl halide (hydrodehalogenation).

Root Cause Analysis

The reductive elimination step is rate-limiting. Electron-deficient 7-azaindoles form stable Pd(II)-amido complexes that refuse to eliminate the product. Furthermore, standard bases like NaOtBu can react with the electrophilic C-X bond of 7-azaindoles.

FAQ: Base & Pre-catalyst Selection

Q: Why does my reaction turn black immediately with Pd(OAc)2? A: Pd(OAc)2 is reducing too fast to Pd black before coordinating with the ligand. Fix: Use BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines). These pre-catalysts are air-stable and activate only under reaction conditions.

Q: Which base should I use for base-sensitive substrates? A: Avoid NaOtBu. Use Cs2CO3 or K3PO4 .[1][2] While weaker, they are sufficient when paired with highly active G3/G4 catalysts and allow for functional group tolerance (esters, nitriles).

Workflow: Amination Decision Tree

Buchwald Fig 2. Optimization Logic for Buchwald-Hartwig Amination of 7-Azaindoles Start Select Amine Type Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary P_Ligand Ligand: BrettPhos Cat: BrettPhos Pd G3 Primary->P_Ligand S_Ligand Ligand: RuPhos Cat: RuPhos Pd G3 Secondary->S_Ligand Base_Check Base Sensitive Groups? (Esters, Nitriles) P_Ligand->Base_Check S_Ligand->Base_Check Strong_Base Base: NaOtBu Solvent: THF Base_Check->Strong_Base No Weak_Base Base: Cs2CO3 Solvent: t-Amyl Alcohol Base_Check->Weak_Base Yes

Module 4: Site-Selectivity (C-H Activation)

Symptom: Mixture of C2 and C3 arylation products, or low regioselectivity.

The Electronic Map
  • C3 (Indole-like): Nucleophilic. Reacts with electrophilic Pd(II) species.[3][4]

  • C2 (Pyridine-like): Acidic. Reacts via Concerted Metallation-Deprotonation (CMD).

Protocol: Controlling Regioselectivity
Target: C3-Arylation (Electrophilic Attack)
  • Mechanism: Direct electrophilic palladation.

  • Key Reagent: Pd(OAc)2 (without strong ligands) + Cu(OAc)2 (oxidant).

  • Conditions: Pd(OAc)2 (10%), Ag2CO3, AcOH, 110°C.

  • Note: The acidic solvent (AcOH) suppresses C2-activation by protonating the pyridine nitrogen.

Target: C2-Arylation (CMD Mechanism)
  • Mechanism: Requires a base to assist deprotonation at the C2 position.

  • Key Reagent: N-Oxide Directing Group .

  • Protocol:

    • Oxidize 7-azaindole to 7-azaindole-N-oxide (mCPBA).

    • Couple: Pd(OAc)2, P(tBu)3, K2CO3, Toluene.

    • Reduce: Zn/NH4Cl to remove the N-oxide.

  • Why N-Oxide? It increases the acidity of C2-H and coordinates to Pd, directing the metal exclusively to the C2 position.

References

  • Catalyst Poisoning & Ligand Design

    • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions of Electron-Deficient N-Heterocycles. Advanced Synthesis & Catalysis.

  • Buchwald-Hartwig Pre-catalysts

    • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

  • Suzuki Coupling of Unprotected Azoles

    • Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.

  • C-H Activation Selectivity

    • Li, B.-J., et al. (2011). C–H Bond Functionalization of 7-Azaindoles. Chemical Reviews.

  • N-Oxide Directing Groups

    • Wang, H., et al. (2015). Palladium-Catalyzed Direct C-2 Arylation of 7-Azaindoles with Aryl Boronic Acids. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Comparative Guide: Bioavailability of 7-Azaindole versus Indole Scaffolds

[1][2]

Executive Summary

In modern drug discovery, particularly within kinase inhibitor development, the bioisosteric replacement of an indole core with a 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a strategic maneuver to optimize pharmacokinetic (PK) profiles.[1][2][3] While both scaffolds offer planar aromaticity for hydrophobic pocket occupation, the 7-azaindole offers distinct advantages in aqueous solubility and metabolic stability due to the introduction of a pyridine-like nitrogen at position 7.

This guide analyzes the physicochemical determinants driving this bioavailability shift and provides validated experimental protocols for benchmarking these scaffolds in your own pipeline.

Physicochemical Determinants of Bioavailability[1]

The superior bioavailability often observed in 7-azaindole derivatives stems from specific electronic and structural changes introduced by the N7 atom.

Hydrogen Bonding and Solubility

The primary limitation of the indole scaffold is its reliance on a single hydrogen bond donor (N1-H). In contrast, 7-azaindole possesses a "bidentate" character:

  • N1-H (Pyrrole-like): Retains hydrogen bond donor capability (

    
    ).
    
  • N7 (Pyridine-like): Introduces a hydrogen bond acceptor and a basic center (

    
     for the conjugate acid).
    

Impact on Bioavailability: The basicity of N7 allows for protonation in the acidic environment of the stomach (pH 1.2–2.0), significantly enhancing Dissolution Rate-Limited Absorption . Indoles, being neutral and highly lipophilic, often suffer from solubility-limited bioavailability (BCS Class II).

Lipophilicity (LogP)

The introduction of nitrogen lowers the calculated LogP (cLogP) of the core scaffold. Lower lipophilicity generally correlates with reduced non-specific binding and improved free fraction (

Table 1: Comparative Physicochemical Properties
PropertyIndole Core7-Azaindole CoreBioavailability Implication
H-Bond Donors 1 (N1)1 (N1)Similar donor capacity.
H-Bond Acceptors 01 (N7)7-Aza improves water solubility and kinase hinge binding.
Basicity (

)
NeutralBasic (N7

4.6)
7-Aza allows salt formation (e.g., HCl salts) for formulation.
Electronic Character Electron-RichElectron-Deficient (Pyridine ring)7-Aza is less prone to oxidative metabolism.
Solubility (Aq) Low (< 0.1 mg/mL)Moderate to High7-Aza reduces precipitation risk in GI tract.

Structural Interaction & Signaling Pathways[5][6]

The 7-azaindole scaffold is termed "privileged" in kinase discovery because the N1/N7 motif perfectly mimics the adenine ring of ATP, allowing it to bind to the kinase hinge region.

Visualization: Scaffold Interaction Logic

The following diagram illustrates the structural logic distinguishing Indole from 7-Azaindole and their interaction potential.

ScaffoldComparisoncluster_0Indole Scaffoldcluster_17-Azaindole ScaffoldIndoleIndole Core(C8H7N)Prop1High Lipophilicity(High LogP)Indole->Prop1Prop2Electron Rich(Oxidation Prone)Indole->Prop2TargetKinase Hinge Region(ATP Pocket)Indole->TargetMonodentate(Donor only)Azaindole7-Azaindole Core(C7H6N2)Prop3H-Bond Acceptor (N7)(Solubility + Binding)Azaindole->Prop3Prop4Electron Deficient(Metabolic Stability)Azaindole->Prop4Azaindole->TargetBidentate(Donor + Acceptor)

Caption: Comparison of Indole vs. 7-Azaindole physicochemical properties and target interaction capability.

Metabolic Stability & Clearance Mechanisms[2]

Bioavailability (

The "Electron-Deficient" Advantage
  • Indole: The benzene ring fused to the pyrrole is electron-rich. This makes it a prime target for electrophilic attack by high-valent Iron-Oxo species in CYP450s, leading to epoxidation, hydroxylation, and rapid clearance.

  • 7-Azaindole: The pyridine ring is electron-deficient due to the electronegative nitrogen. This pulls electron density away from the ring system, increasing the activation energy required for oxidative metabolism. Consequently, 7-azaindole derivatives often exhibit lower Intrinsic Clearance (

    
    ) and longer half-lives (
    
    
    ).
Case Study: Vemurafenib (Zelboraf)

The discovery of Vemurafenib (PLX4032) for BRAF-mutant melanoma illustrates this principle.

  • Precursors: Early indole-based hits showed potency but poor pharmacokinetic properties.

  • Optimization: Transitioning to the 7-azaindole core (PLX4720) allowed for a critical H-bond acceptance at the hinge region (Cys532 of BRAF).

  • Outcome: The scaffold change, combined with a 4-chlorophenyl substituent, optimized lipophilic efficiency (LipE) and oral bioavailability, enabling high exposure levels required for clinical efficacy.

Experimental Validation Protocols

To objectively compare the bioavailability potential of your indole vs. 7-azaindole leads, use the following self-validating workflow.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Do not rely on kinetic solubility (DMSO precipitation) for final candidate selection, as it overestimates solubility due to supersaturation.

  • Preparation: Weigh 2–5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 500 µL of buffer (pH 1.2 for gastric simulation, pH 7.4 for systemic circulation).

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Validation: Check the solid pellet by XRPD to ensure no phase change (amorphous to crystalline conversion) occurred during the assay.

Protocol B: Microsomal Stability (Intrinsic Clearance)

This assay determines the metabolic liability of the scaffold.

  • Incubation System:

    • Test Compound: 1 µM (final concentration).

    • Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Start reaction by adding NADPH (1 mM final).

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.
    
    
  • Control: Run Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

Visualization: Bioavailability Assessment Workflow

Workflowcluster_solStep 1: Solubilitycluster_metStep 2: Metabolismcluster_permStep 3: PermeabilityStartCompound Synthesis(Indole vs 7-Azaindole)SolubilityThermodynamic Solubility(pH 1.2 & 7.4)Start->SolubilityCheck1Is Solubility > 50 µg/mL?Solubility->Check1MetabolismMicrosomal Stability(HLM CLint)Check1->MetabolismYesRedesignRedesign / Pro-drugCheck1->RedesignNoCheck2Is t1/2 > 30 min?Metabolism->Check2PAMPAPAMPA / Caco-2 AssayCheck2->PAMPAYesCheck2->RedesignNoDecisionSelect Lead CandidatePAMPA->Decision

Caption: Step-by-step experimental workflow for validating bioavailability improvements.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E.[4] Nature, 467, 596–599. Link

  • Zhang, H., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][1][2][3][6] Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[6] Link

  • Popowycz, F., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Current Medicinal Chemistry, 18(1), 1-15. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. Link

Comparative Guide: 4-, 5-, 6-, and 7-Azaindole Scaffolds in Drug Discovery

[1]

Executive Summary

The azaindole scaffold represents a cornerstone of modern "scaffold hopping" strategies in medicinal chemistry. By replacing one carbon atom of the indole ring with nitrogen, researchers can modulate physicochemical properties (pKa, solubility, lipophilicity) without significantly altering the overall molecular volume.

While 7-azaindole is the industry standard for kinase inhibition due to its ability to mimic the adenine purine core, the 4-, 5-, and 6-azaindole isomers offer underutilized potential for tuning metabolic stability, solubility, and target selectivity in non-kinase programs (e.g., GPCRs). This guide provides a technical comparison of these isomers to assist in rational scaffold selection.

Part 1: Physicochemical Landscape[1]

The position of the nitrogen atom within the six-membered ring dramatically alters the electronic distribution of the scaffold. This affects the basicity (pKa) of the pyridine-like nitrogen and the acidity of the pyrrole N-H, driving differences in solubility and permeability.

Table 1: Comparative Physicochemical Profile[2]
Feature4-Azaindole5-Azaindole6-Azaindole7-AzaindoleIndole (Ref)
Structure N at pos 4N at pos 5N at pos 6N at pos 7No Pyridine N
Basicity (pKa of Pyridine N) ~4.85~8.42 (Most Basic) ~5.61~3.67 (Least Basic) N/A
Physiological State (pH 7.4) Mostly NeutralSignificant Protonation Partially IonizedNeutral Neutral
H-Bonding Acceptor (distal)Acceptor (distal)Acceptor (distal)Bidentate Motif Donor only
Lipophilicity (LogP) LowLowLowModerateHigh
Metabolic Liability High (N-oxidation)ModerateModerateLow (Stable Core)High (C3-Ox)

Key Insight:

  • 5-Azaindole is the most basic isomer.[1] At physiological pH (7.4), a significant fraction exists as a cationic species. This improves aqueous solubility but may impede passive membrane permeability (blood-brain barrier penetration).

  • 7-Azaindole remains neutral at physiological pH, maintaining a balance between solubility and permeability, which contributes to its dominance in oral drug candidates (e.g., Vemurafenib).

Part 2: The Kinase Hinge Binding Paradigm[3]

The success of 7-azaindole in oncology is driven by its structural homology to the purine ring of ATP. Kinase hinge regions typically present a backbone carbonyl (Acceptor) and a backbone amide (Donor).[1][2]

Mechanism of Action[5][6]
  • 7-Azaindole (The "Normal" Mode): The N7 atom accepts a hydrogen bond from the hinge backbone amide, while the N1-H donates a hydrogen bond to the backbone carbonyl.[3] This creates a tight, planar bidentate interaction.

  • 4-, 5-, 6-Azaindoles: The nitrogen position is too distal to form the bidentate loop with the hinge residues. These isomers often bind in a monodentate fashion or require water bridges, resulting in lower affinity for the ATP pocket unless specific "flipped" binding modes are exploited.

Diagram: Kinase Interaction Topology

The following diagram visualizes the critical difference in binding topology between the 7-isomer and the others.[2]

KinaseBindingcluster_kinaseKinase Hinge Region (Backbone)cluster_7aza7-Azaindole (Bidentate)cluster_5aza5-Azaindole (Mismatch)Residue_NHBackbone NH(Donor)N7N7 (Acceptor)Residue_NH->N7H-Bond (Strong)N5N5 (Distal)Residue_NH->N5No Interaction(Steric/Distance)Residue_COBackbone C=O(Acceptor)NH1NH1 (Donor)NH1->Residue_COH-Bond (Strong)NH1_5NH1 (Donor)NH1_5->Residue_COH-Bond (Weak/Single)

Caption: Comparative binding topology showing the bidentate "lock-and-key" fit of 7-azaindole versus the monodentate limitation of 5-azaindole in the ATP hinge region.

Part 3: Metabolic Stability & Reactivity

Replacing the indole carbon with nitrogen generally lowers electron density in the six-membered ring, protecting it from oxidative metabolism (e.g., hydroxylation) that plagues the electron-rich indole scaffold.

  • 7-Azaindole:

    • Stability: Highly stable against CYP450-mediated oxidation on the ring system.

    • Liability: Can undergo N-oxidation at the pyridine nitrogen or aldehyde formation if methyl substituents are present.

  • 4-, 5-, 6-Azaindoles:

    • Reactivity: The electron density varies.[1] 5-azaindole is highly basic and can deactivate electrophilic aromatic substitution (EAS) reactions unless acidic conditions are used.[1]

    • Metabolism: 6-azaindole derivatives have shown promise in maintaining potency while altering metabolic soft spots found in indole-based cannabinoids.

Part 4: Experimental Protocols

Protocol A: Comparative Kinase IC50 Determination (FRET Assay)

Use this protocol to validate the potency difference between isomers against a target kinase.

Reagents:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Fluorescent Tracer (e.g., LanthaScreen™).

  • Test Compounds: 4-, 5-, 6-, 7-azaindole analogs (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute compounds in Kinase Buffer to 3x final concentration (10-point dose-response, starting at 10 µM).

  • Incubation: Add 5 µL of compound + 5 µL of Kinase/Antibody mixture to a 384-well plate. Incubate for 60 min at Room Temperature (RT).

  • Reaction: Add 5 µL of ATP/Tracer mixture.

  • Read: Incubate for 60 min and read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Excitation: 340 nm, Emission: 495/520 nm).

  • Analysis: Calculate Emission Ratio (520/495). Fit data to a sigmoidal dose-response equation:

    
    
    
Protocol B: In Silico pKa & LogP Prediction

Before synthesis, validate the physicochemical suitability of the isomer.

Workflow:

  • Input: Generate SMILES strings for the 4 isomers.

    • 7-aza: C1=CC=NC2=C1C=CN2

    • 5-aza: C1=C(N=CC2=C1C=CN2)

  • Software: Use ChemAxon MarvinSketch or ACD/Percepta.

  • Calculation:

    • Select "Protonation" > "pKa" (Settings: Static, T=298K).

    • Select "Partitioning" > "logP" (Consensus method).

  • Validation: Discard isomers with predicted basic pKa > 9.0 if CNS penetration is required (high ionization prevents BBB crossing).

Part 5: Decision Framework (Hit-to-Lead)

Use this flowchart to select the correct isomer based on your specific drug discovery challenge.

DecisionMatrixStartStart: Scaffold SelectionTargetTypePrimary Target Class?Start->TargetTypeKinaseKinase (ATP Site)TargetType->KinaseGPCRGPCR / AllostericTargetType->GPCRHingeBindIs Hinge Binding Required?Kinase->HingeBindSolubilityIs Solubility Limiting?GPCR->SolubilityUse7Select 7-Azaindole(Bidentate Binder)HingeBind->Use7YesUseFlipExplore 4/5/6-Azaindole(Flipped/Water-Bridged)HingeBind->UseFlipNo (Type II/Allosteric)Use5Select 5-Azaindole(High pKa = Soluble)Solubility->Use5Yes (Need Ionization)Use6Select 6-Azaindole(Balanced Profile)Solubility->Use6No (Need Neutrality)

Caption: Strategic decision matrix for azaindole isomer selection based on target class and physicochemical requirements.

References

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (NIH). Link

  • Sestito, S., et al. (2020). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[4] Chemical and Pharmaceutical Bulletin. Link

  • Song, J.J., et al. (2012). Discovery of Vemurafenib (PLX4032), a Potent and Selective B-Raf Kinase Inhibitor. Journal of Medicinal Chemistry. Link

  • Ghenia, B., et al. (2021).[5] Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules. Link

  • Pennington, L.D., & Moustakas, D.T. (2018). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. Link

Technical Guide: Head-to-Head Comparison of 7-Azaindole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in medicinal chemistry, specifically designed to mimic the purine ring of ATP. Its success lies in its ability to form a bidentate hydrogen bond network with the kinase hinge region, offering a rigid, highly tunable core. This guide provides a technical, head-to-head comparison of two landmark 7-azaindole inhibitors—Vemurafenib and Pexidartinib —against their non-7-azaindole clinical alternatives. We analyze their structural advantages, potency (IC50) profiles, and distinct toxicity mechanisms to inform lead optimization and experimental design.

Part 1: The Scaffold Advantage (Mechanism of Action)

Structural Rationale

The 7-azaindole core is distinct from the natural indole nucleus due to the nitrogen atom at position 7. This modification fundamentally alters the acid-base properties and binding capabilities:

  • H-Bond Acceptor (N7): The pyridine-like nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge residue (typically GK+1).

  • H-Bond Donor (N1): The pyrrole-like NH donates a hydrogen bond to the backbone carbonyl of the hinge residue (typically GK+1 or GK+3).

This "bidentate clamp" creates a high-affinity anchor, allowing the rest of the molecule to explore the hydrophobic back pocket or the solvent-exposed front regions for specificity.

Visualization: Hinge Region Interaction

The following diagram illustrates the conserved binding mode of the 7-azaindole scaffold within the ATP-binding pocket.

BindingMode cluster_kinase Kinase Hinge Region Residue_GK1 Hinge Residue (GK+1) (Backbone Amide & Carbonyl) N1 N1 (Pyrrole) H-Bond Donor Residue_GK1->N1 H-Bond (2.8-3.0 Å) N7 N7 (Pyridine) H-Bond Acceptor N7->Residue_GK1 H-Bond (2.8-3.0 Å)

Figure 1: Bidentate hydrogen bonding network between the 7-azaindole core and the kinase hinge region.

Part 2: Case Study A — BRAF Inhibition

Comparison: Vemurafenib (7-azaindole) vs. Dabrafenib (Thiazole)

Vemurafenib (PLX4032) was the first fragment-based drug discovery success story utilizing the 7-azaindole scaffold.[1] While highly effective, its comparison with Dabrafenib reveals critical differences in binding kinetics and off-target toxicity.

Potency and Selectivity Profile

Both agents target the active conformation (Type I inhibitors) of BRAF V600E. However, Dabrafenib generally exhibits higher potency and a cleaner safety profile regarding cutaneous toxicities.

FeatureVemurafenib (7-azaindole)Dabrafenib (Thiazole)
Target BRAF V600EBRAF V600E
Biochemical IC50 (V600E) ~31 nM [1]< 1 nM [2]
Cellular IC50 (A375) ~30–60 nM< 5 nM
Binding Thermodynamics Enthalpy-driven (Rigid H-bonds)Entropy-driven (Hydrophobic fit)
Half-life (t1/2) ~57 hours~8 hours
Primary Toxicity Photosensitivity, Arthralgia, SCC Pyrexia (Fever), Hyperkeratosis
The Paradoxical Activation Mechanism

A critical limitation of first-generation 7-azaindole RAF inhibitors is "Paradoxical Activation." In cells with wild-type BRAF (e.g., skin keratinocytes), Vemurafenib binding induces BRAF-CRAF dimerization, hyper-activating the MAPK pathway and leading to secondary skin cancers (Squamous Cell Carcinoma - SCC).

ParadoxicalActivation cluster_mutant BRAF V600E Tumor Cell cluster_wt Wild-Type BRAF Cell (Keratinocyte) Vem_Mut Vemurafenib binds BRAF V600E Monomer Block MAPK Pathway BLOCKED Vem_Mut->Block Apoptosis Tumor Apoptosis Block->Apoptosis Vem_WT Vemurafenib binds One Protomer Dimer Induces BRAF-CRAF Dimerization Vem_WT->Dimer Hyper Hyper-activation of ERK Signaling Dimer->Hyper Prolif Paradoxical Growth (SCC Formation) Hyper->Prolif

Figure 2: Differential signaling consequences of Vemurafenib in mutant vs. wild-type BRAF contexts.

Part 3: Case Study B — CSF1R/KIT Inhibition

Comparison: Pexidartinib (7-azaindole) vs. Imatinib (Phenylaminopyrimidine)

Pexidartinib (PLX3397) illustrates the "promiscuous utility" of the 7-azaindole scaffold. Unlike the highly selective switch-control inhibitors (e.g., Vimseltinib), Pexidartinib is a multi-kinase inhibitor.

Selectivity and Potency Data

Pexidartinib is approved for Tenosynovial Giant Cell Tumor (TGCT) but requires careful monitoring due to its broad profile compared to Imatinib or specific CSF1R inhibitors.

Target KinasePexidartinib (IC50) [3]Imatinib (IC50) [4]Clinical Implication
CSF1R (Fms) 13 nM > 10,000 nMPexidartinib is superior for TGCT (macrophage driven).
c-KIT 27 nM ~100 nMBoth effective in GIST, but resistance profiles differ.
FLT3 160 nM > 1,000 nMPexidartinib impacts dendritic cell differentiation (FLT3-L spike).
Hepatotoxicity High (Boxed Warning) Low/ModeratePexidartinib requires REMS program due to mixed/cholestatic injury.
Technical Insight: The Selectivity Trade-off

While the 7-azaindole core provides potent hinge binding, the "flat" nature of the scaffold in Pexidartinib allows it to fit into the ATP pockets of multiple split-kinase domain receptors (KIT, CSF1R, FLT3). This multi-targeting is beneficial for efficacy in complex tumors but drives the hepatotoxicity observed in clinical trials [5].

Part 4: Experimental Protocol — Biochemical Kinase Profiling

To validate the potency and selectivity of a 7-azaindole candidate, a radiometric or fluorescence-based biochemical assay is the gold standard. The following protocol outlines a Luminescence-based ADP Detection Assay (e.g., ADP-Glo) workflow.

Principle

Measures kinase activity by quantifying the ADP produced during the phosphorylation reaction. The 7-azaindole inhibitor competes with ATP.[2]

Workflow Diagram

KinaseAssay Step1 1. Reaction Assembly Kinase + Substrate + Inhibitor (Serial Dilution) Step2 2. ATP Addition Initiate Kinase Reaction (60 min @ RT) Step1->Step2 Incubate Step3 3. Reagent 1 Addition Deplete Unconsumed ATP Step2->Step3 Stop Rxn Step4 4. Reagent 2 Addition Convert ADP to ATP -> Luciferase Step3->Step4 40 min Step5 5. Data Acquisition Measure Luminescence (RLU) Step4->Step5 30 min Step6 6. Analysis Plot log[Inhibitor] vs. RLU -> Calculate IC50 Step5->Step6

Figure 3: Step-by-step workflow for determining IC50 values using an ADP-detection kinase assay.

Detailed Steps
  • Preparation: Prepare 2.5x Kinase/Substrate working solution in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 7-azaindole inhibitor (dissolved in DMSO) into a 384-well white proxiplate. Ensure final DMSO concentration is <1%.

  • Initiation: Add 2 µL of Kinase/Substrate solution. Incubate for 10 min to allow inhibitor binding. Add 2 µL of ATP (at Km apparent).

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 4 µL of ADP-Glo Reagent (Promega) to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 8 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Calculation: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596–599. Link

  • Rheault, T. R., et al. (2013). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 4(3), 358–362. Link

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor. New England Journal of Medicine, 373(5), 428–437. Link

  • Guo, J., et al. (2023). The CSF-1R inhibitor Pexidartinib impacts dendritic cell differentiation through inhibition of FLT3 signaling. medRxiv. Link

  • FDA Label. (2019). TURALIO (pexidartinib) capsules, for oral use. U.S. Food and Drug Administration.[2][3] Link

Sources

Kinase selectivity profile of 4-methoxy-7-azaindole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the kinase selectivity profile of 4-methoxy-7-azaindole derivatives , with a specific focus on the Meriolin class and related Variolin B analogues. These compounds represent a privileged scaffold in medicinal chemistry, designed to target the human kinome with high potency against CDKs (Cyclin-Dependent Kinases) and DYRKs (Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases) .

Advanced Comparative Guide for Drug Discovery Professionals

Executive Summary & Structural Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of the purine core of ATP, making it an ideal template for Type I kinase inhibitors. The introduction of a methoxy group at the 4-position is a critical structural modification that distinguishes this subclass from generic azaindoles.

Why 4-Methoxy-7-Azaindole?
  • Hinge Binding: The 7-azaindole core forms a bidentate hydrogen bond network with the kinase hinge region (similar to adenine).

  • Selectivity Vector: The 4-position projects substituents into the solvent-exposed region or specific hydrophobic pockets (depending on the kinase), allowing for the tuning of selectivity between phylogenetically related kinases (e.g., CDKs vs. GSK3β).

  • Metabolic Stability: The 4-methoxy group often blocks metabolic oxidation at an otherwise reactive site, enhancing the pharmacokinetic profile compared to the parent natural products (e.g., Variolin B).

Comparative Kinase Selectivity Profile

The most prominent derivatives of this class are the Meriolins , synthetic hybrids of the marine alkaloids Meridianin and Variolin B. The data below focuses on Meriolin 3 and Meriolin 16 , which utilize the 4-methoxy-7-azaindole core to achieve nanomolar potency.[1]

Primary Targets: The CDK/DYRK/CLK Axis

These derivatives display a "pan-CDK" profile with a strong bias towards transcriptional kinases (CDK7, CDK9) and the DYRK family.

Table 1: Inhibitory Potency (IC₅₀ in nM) Comparison Data synthesized from radiometric kinase assays (Echalier et al., Meijer et al.).

Kinase TargetMeriolin 3 (4-methoxy derivative)Variolin B (Natural Parent)Roscovitine (Standard Control)Selectivity Insight
CDK1 / Cyclin B 6 60450>10-fold improvement over parent; >70x vs Roscovitine.
CDK2 / Cyclin A 6 90700High potency retained.
CDK9 / Cyclin T 6 45230Critical for transcriptional regulation and anti-cancer activity.
DYRK1A 15 45900High selectivity relevant for Down Syndrome & Alzheimer's.
CLK1 25 100>10,000Key Differentiator: 4-methoxy derivatives strongly inhibit CLKs.
GSK3β 1609001,300Moderate selectivity window against GSK3β.
CK1δ 8502,500>10,000Lower affinity (off-target).
Selectivity Analysis[2][3][4]
  • High Potency Cluster: CDK1, CDK2, CDK5, CDK9, and DYRK1A are inhibited with IC₅₀ < 20 nM.

  • Structural Determinant: The 4-methoxy group creates a steric and electronic environment that favors the ATP pockets of CDKs and DYRKs over kinases with more restricted active sites like PKA or PKC (IC₅₀ > 10 µM).

  • Therapeutic Implication: This profile is highly cytotoxic to cancer cells (osteosarcoma, neuroblastoma) due to the simultaneous inhibition of cell cycle progression (CDK1/2) and transcription (CDK7/9).

Mechanism of Action & Signaling Pathways

The 4-methoxy-7-azaindole derivatives function as ATP-competitive inhibitors .

Binding Mode
  • Hinge Interaction: The N1 and N7 atoms of the azaindole ring form H-bonds with the backbone amide and carbonyl of the kinase hinge residue (e.g., Leu83 in CDK2).

  • 4-Methoxy Role: This group often orients the molecule to optimize van der Waals interactions with the "gatekeeper" residue and the ribose-binding pocket, locking the kinase in an inactive conformation.

Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the primary targets (CDK/DYRK) using these derivatives.

SignalingPathway Compound 4-Methoxy-7-Azaindole Derivative (e.g., Meriolin) CDK1 CDK1/Cyclin B Compound->CDK1 Inhibits (IC50: 6 nM) CDK9 CDK9/Cyclin T Compound->CDK9 Inhibits (IC50: 6 nM) DYRK1A DYRK1A Compound->DYRK1A Inhibits (IC50: 15 nM) G2M G2/M Phase Transition CDK1->G2M Promotes RNAPII RNA Pol II (Ser2 Phos) CDK9->RNAPII Phosphorylates Tau Tau Protein Hyperphosphorylation DYRK1A->Tau Phosphorylates Arrest Cell Cycle Arrest G2M->Arrest Inhibition causes Apoptosis Apoptosis (Mcl-1 Downregulation) RNAPII->Apoptosis Inhibition causes (Loss of survival factors) NeuroProt Neuroprotection (Alzheimer's Context) Tau->NeuroProt Inhibition prevents aggregation

Figure 1: Mechanism of action showing the dual-impact of 4-methoxy-7-azaindole derivatives on oncology (CDK1/9) and neurodegeneration (DYRK1A).

Experimental Protocols

To validate the profile of a new 4-methoxy-7-azaindole derivative, the following self-validating protocols are recommended.

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Use this protocol to determine precise IC₅₀ values.

  • Reagent Prep: Prepare kinase buffer (60 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT).

  • Substrate Mix: Use Histone H1 (for CDKs) or Woodtide (for DYRK1A) at 1 mg/mL.

  • Reaction Assembly:

    • Mix 10 µL of recombinant kinase (approx 10-50 ng) with 10 µL of substrate mix.

    • Add 5 µL of the 4-methoxy-7-azaindole derivative (dissolved in DMSO, final conc range 0.1 nM – 10 µM).

  • Initiation: Start reaction with 5 µL of [γ-³³P]ATP (approx 15 µM, 0.5 µCi).

  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Spot 20 µL onto P81 phosphocellulose paper.

  • Wash: Wash papers 5x in 75 mM phosphoric acid (5 min each) to remove unbound ATP.

  • Quantification: Dry papers and count via liquid scintillation.

  • Validation: Roscovitine must yield an IC₅₀ within 2-fold of historical data (approx 450 nM for CDK1) for the assay to be valid.

Protocol B: Cell-Based Target Engagement (Western Blot)

Verifies that the kinase inhibition translates to cellular activity.

  • Cell Line: Use SH-SY5Y (neuroblastoma) or HeLa cells.

  • Treatment: Treat cells with compound (10, 50, 100, 500 nM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

  • Detection Targets:

    • p-RNAPII (Ser2): Marker for CDK9 inhibition.

    • p-Histone H1: Marker for CDK1/2 inhibition.

    • Cleaved PARP: Marker for Apoptosis.[2]

  • Result Interpretation: A dose-dependent decrease in p-RNAPII Ser2 coupled with an increase in Cleaved PARP confirms the mechanism (transcriptional inhibition leading to apoptosis).

Synthesis & SAR Workflow

The synthesis of these derivatives typically proceeds via a modular approach, allowing for rapid diversification at the 3-position of the 7-azaindole core.

SynthesisWorkflow Start 4-Methoxy-7-Azaindole (Core Scaffold) Step1 Iodination (NIS, DMF) Start->Step1 Intermed 3-Iodo-4-Methoxy- 7-Azaindole Step1->Intermed Step2 Suzuki-Miyaura Coupling Intermed->Step2 + Boronic Acid (e.g., Pyrimidine) Final Meriolin / Derivative (Potent Inhibitor) Step2->Final

Figure 2: Modular synthesis workflow for generating 4-methoxy-7-azaindole libraries.

References

  • Echalier, A., et al. (2008). "Meriolins (3-(Pyrimidin-4-yl)-7-azaindoles): Synthesis and Kinase Inhibitory Activities." Journal of Medicinal Chemistry. Link

  • Bettayeb, K., et al. (2007). "Meriolins, a New Class of Cell Death–Inducing Kinase Inhibitors with Enhanced Selectivity for Cyclin-Dependent Kinases."[3][4] Cancer Research.[3][4] Link

  • Krasski, E., et al. (2021). "Novel meriolin derivatives activate the mitochondrial apoptosis pathway in the presence of antiapoptotic Bcl-2."[1] Molecular Cancer Therapeutics. Link

  • Mérour, J.Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Link

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。